Quazolast
Description
RN & structure given in first source; RN not in Chemline 10/85
Structure
2D Structure
3D Structure
Properties
CAS No. |
86048-40-0 |
|---|---|
Molecular Formula |
C12H7ClN2O3 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3 |
InChI Key |
ZCRBUWNCWCWRGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Appearance |
Solid powder |
Other CAS No. |
86048-40-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester 5-COQCAM quazolast |
Origin of Product |
United States |
Foundational & Exploratory
Quazolast's Mechanism of Action in Mast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazolast is a potent mast cell stabilizing agent with demonstrated efficacy in inhibiting the release of inflammatory mediators. While its precise molecular mechanism of action is not fully elucidated, current evidence suggests a multifactorial process primarily revolving around the modulation of intracellular signaling pathways that govern mast cell degranulation. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of this compound in mast cells, supported by available quantitative data, detailed experimental protocols for further investigation, and visualizations of the core signaling cascades. The central hypothesis posits that this compound exerts its stabilizing effect through the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects on calcium mobilization and granule exocytosis.
Introduction to Mast Cell Activation
Mast cells are critical effector cells in allergic and inflammatory responses.[1] Upon activation by various stimuli, most notably the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, a process that releases a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, prostaglandins, and leukotrienes.[1][2][3] This release is orchestrated by a complex signaling cascade initiated at the cell surface, leading to the activation of protein tyrosine kinases, phosphorylation of adaptor proteins, and the generation of second messengers. Two critical intracellular events in this cascade are the elevation of intracellular calcium concentrations ([Ca²⁺]i) and the modulation of cyclic nucleotide levels.[1] Mast cell stabilizers, such as this compound, are therapeutic agents designed to interrupt these signaling pathways and prevent or reduce the release of inflammatory mediators.
Hypothesized Mechanism of Action of this compound
The primary hypothesized mechanism of action for this compound in mast cells is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound is thought to increase the intracellular concentration of cAMP.
Elevated cAMP levels are generally associated with the inhibition of mast cell degranulation. cAMP activates Protein Kinase A (PKA), which in turn is believed to phosphorylate key proteins involved in the degranulation process, leading to their inactivation. This can interfere with the mobilization of intracellular calcium and the subsequent fusion of granular membranes with the plasma membrane, thereby preventing the release of inflammatory mediators.
A secondary, though less substantiated, hypothesis is that this compound may directly or indirectly modulate intracellular calcium mobilization, a critical step for mast cell degranulation. However, direct experimental evidence for this compound's effect on calcium signaling is currently lacking.
Quantitative Data on the Inhibitory Effects of this compound
The following tables summarize the available quantitative data on the inhibitory effects of this compound (referred to as Quinotolast Sodium in some literature) on mediator release from mast cells.
| Mediator | Cell Type | IC50 Value |
| Peptide Leukotrienes (pLTs) | Mouse Cultured Mast Cells | 0.72 µg/mL |
| Mediator | Inhibitor (Concentration) | % Inhibition of Release | Cell Type |
| Prostaglandin D2 (PGD2) | This compound (100 µg/mL) | 100% | Human Lung Mast Cells |
| Leukotriene C4 (LTC4) | This compound (100 µg/mL) | 54% | Human Lung Mast Cells |
| Prostaglandin D2 (PGD2) | Sodium Cromoglycate (1 mM) | 33% | Human Lung Mast Cells |
| Leukotriene C4 (LTC4) | Sodium Cromoglycate (1 mM) | 100% | Human Lung Mast Cells |
Note: The differing inhibitory profiles of this compound and Sodium Cromoglycate on PGD2 and LTC4 release suggest they may operate through distinct molecular mechanisms.
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
Antigen (for IgE-sensitized cells) or other secretagogue (e.g., compound 48/80)
-
This compound
-
Triton X-100 (for cell lysis and determination of total β-hexosaminidase)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization: Culture mast cells to the desired density. For IgE-mediated degranulation, sensitize the cells with an appropriate concentration of IgE overnight.
-
Cell Preparation: Wash the cells with Tyrode's buffer and resuspend to the desired concentration.
-
Pre-incubation with this compound: Aliquot the cell suspension into a 96-well plate. Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Induce degranulation by adding the antigen or other secretagogue to the wells. Incubate for the optimal time for degranulation (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Total Enzyme Measurement: To determine the total cellular β-hexosaminidase, lyse the cells in a separate set of wells with Triton X-100.
-
Enzymatic Reaction: Add the supernatant and lysate samples to a new 96-well plate. Add the pNAG substrate to each well and incubate at 37°C.
-
Stopping the Reaction and Measurement: Stop the reaction with the stop solution. Measure the absorbance at 405 nm using a microplate reader.
-
Calculation of Percent Release: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] x 100
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Mast cells
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Stimulating agent (e.g., antigen, ionomycin)
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Incubate the mast cells with the calcium indicator dye (e.g., Fura-2 AM) and Pluronic F-127 in the physiological buffer in the dark for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Pre-incubation with this compound: Resuspend the cells in the buffer and pre-incubate with various concentrations of this compound or vehicle control.
-
Measurement of Baseline Fluorescence: Place the cells in the fluorometer or on the microscope stage and measure the baseline fluorescence. For Fura-2, this involves measuring emission at 510 nm with excitation at 340 nm and 380 nm.
-
Stimulation and Data Acquisition: Add the stimulating agent and continuously record the fluorescence signal over time.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.
Future Directions
To fully elucidate the mechanism of action of this compound, future research should focus on:
-
Phosphodiesterase Isoenzyme Profiling: Determining the inhibitory activity (IC50 values) of this compound against a panel of PDE isoenzymes (PDE1-11) to identify its specific targets.
-
Direct Measurement of cAMP Levels: Quantifying the intracellular cAMP concentration in mast cells following treatment with this compound, both at baseline and after stimulation.
-
Elucidation of Downstream Signaling: Investigating the effect of this compound on the phosphorylation status of PKA substrates and other key signaling proteins in the mast cell activation cascade.
-
Direct Assessment of Calcium Mobilization: Performing detailed studies on the effect of this compound on both the release of calcium from intracellular stores and the influx of extracellular calcium.
Conclusion
This compound is a promising mast cell stabilizer that effectively inhibits the release of inflammatory mediators. While the precise molecular details of its action are still under investigation, the leading hypothesis points towards the inhibition of phosphodiesterases and a subsequent increase in intracellular cAMP. The quantitative data on its inhibitory effects on mediator release, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to further unravel the complete mechanism of action of this compound and to explore its full therapeutic potential in the management of allergic and inflammatory diseases.
References
Quazolast as a potent mediator release inhibitor
An In-Depth Technical Guide to Quazolast: A Potent Mediator Release Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent orally active inhibitor of mediator release from mast cells.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical pharmacology. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of its efficacy data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic and anti-inflammatory therapies.
Chemical and Physical Properties
This compound, with the chemical name methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate, is an organochlorine compound belonging to the quinoline class.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇ClN₂O₃ | [3] |
| Molecular Weight | 262.65 g/mol | |
| IUPAC Name | methyl 5-chloro-oxazolo[4,5-h]quinoline-2-carboxylate | |
| CAS Number | 86048-40-0 | |
| Synonyms | RHC 3988, this compound (USAN/INN) | |
| Appearance | Solid (presumed) | |
| Solubility | Data not available |
Mechanism of Action
This compound functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other inflammatory mediators. Its mechanism of action is believed to involve the modulation of cell membrane stability.
Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound
The following diagram illustrates the signaling cascade leading to mast cell degranulation upon allergen exposure and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.
Preclinical Pharmacology
This compound has demonstrated significant potency as a mediator release inhibitor in both in vitro and in vivo preclinical models.
In Vitro Efficacy
This compound was shown to be a potent inhibitor of antigen-induced histamine release from rat peritoneal mast cells (RMC).
| Assay | Species | Metric | Value |
| Antigen-induced Histamine Release | Rat | IC₅₀ | 0.3 µM |
In Vivo Efficacy
In a rat model of passive cutaneous anaphylaxis (PCA), this compound demonstrated potent, orally active inhibition of the allergic reaction.
| Model | Species | Route | Metric | Value |
| Passive Cutaneous Anaphylaxis | Rat | Intraperitoneal | ED₅₀ | 0.1 mg/kg |
| Passive Cutaneous Anaphylaxis | Rat | Oral | ED₅₀ | 0.5 mg/kg |
Experimental Protocols
In Vitro: Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells
This protocol outlines the general procedure for evaluating the inhibitory effect of this compound on antigen-induced histamine release from isolated rat mast cells.
1. Isolation of Rat Peritoneal Mast Cells:
-
Peritoneal cells are harvested from male Sprague-Dawley rats by peritoneal lavage with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Mast cells are purified from the peritoneal cell suspension by density gradient centrifugation.
2. Antigen Sensitization and Challenge:
-
Purified mast cells are passively sensitized by incubation with a specific antiserum (e.g., anti-ovalbumin IgE).
-
After washing to remove unbound antibody, the sensitized cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Histamine release is initiated by challenging the cells with the specific antigen (e.g., ovalbumin).
3. Measurement of Histamine Release:
-
The reaction is stopped by centrifugation, and the histamine content in the supernatant is measured.
-
Histamine levels can be quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorometric detection.
4. Data Analysis:
-
The percentage inhibition of histamine release at each this compound concentration is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of this compound that causes 50% inhibition of histamine release, is determined by non-linear regression analysis.
References
- 1. Inhibition of mast cell disruption and histamine release in rat anaphylaxis in vitro. Comparison with compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo release of histamine by contrast media in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine release process and concomitant structural changes in rat peritoneal mast cells. In vitro study on effects of compound 48/80 and the dependence of the process on cell preparation, temperature and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Quazolast: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazolast, identified by its IUPAC name methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate, is a small molecule of interest in pharmaceutical research, primarily recognized for its activity as a mast cell stabilizer. This technical guide provides a comprehensive overview of the chemical properties and a detailed examination of a plausible synthetic route for this compound. The information is curated to support researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Properties of this compound
This compound is a heterocyclic compound with a molecular structure featuring a quinoline core fused with an oxazole ring. Its chemical and physical properties are fundamental to its behavior in biological systems and its formulation as a potential therapeutic agent.
Structural and General Properties
A summary of the key chemical identifiers and properties of this compound is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate | N/A |
| Chemical Formula | C₁₂H₇ClN₂O₃ | N/A |
| Molecular Weight | 262.65 g/mol | N/A |
| CAS Number | 86048-40-0 | N/A |
| Synonyms | RHC 3988, Quazolastum | N/A |
Physicochemical Properties
| Property | Value (Experimental) | Value (Computed) | Source |
| Melting Point | Not Available | Not Available | |
| Boiling Point | Not Available | Not Available | |
| Aqueous Solubility | Not Available | Not Available | |
| pKa | Not Available | Not Available | |
| LogP | Not Available | 2.8 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, likely starting from a substituted quinoline precursor. While a specific, detailed experimental protocol for the synthesis of this compound (RHC 3988) is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of similar heterocyclic systems. The proposed pathway is outlined below.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis suggests that the oxazolo[4,5-h]quinoline core can be constructed from a suitably functionalized amino-hydroxyquinoline derivative.
Conceptual Synthetic Pathway
The following diagram illustrates a potential synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound. These are intended for illustrative purposes and would require optimization.
Step 1: Synthesis of 5-chloro-8-hydroxy-7-nitroquinoline
-
To a stirred solution of 5-chloro-8-hydroxyquinoline in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.
Step 2: Synthesis of 7-amino-5-chloro-8-hydroxyquinoline
-
A mixture of 5-chloro-8-hydroxy-7-nitroquinoline and a reducing agent (e.g., iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon) in a suitable solvent (e.g., ethanol) is heated under reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization.
Step 3: Synthesis of this compound (methyl 5-chloro-[1]oxazolo[4,5-h]quinoline-2-carboxylate)
-
To a solution of 7-amino-5-chloro-8-hydroxyquinoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran), oxalyl chloride is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the formation of the intermediate oxazole-2-carbonyl chloride is complete.
-
Anhydrous methanol is then added to the reaction mixture, and stirring is continued to facilitate the esterification.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Mechanism of Action and Signaling Pathway
This compound is known to act as a mast cell stabilizer. Mast cell degranulation is a critical event in the allergic inflammatory response, releasing histamine and other mediators. This compound is thought to inhibit this process.
Key Experimental Protocols
Mast Cell Stabilization Assay (In Vitro)
This assay is crucial for evaluating the efficacy of this compound in preventing mast cell degranulation.
Objective: To determine the in vitro inhibitory effect of this compound on antigen-induced histamine release from mast cells.
Materials:
-
Rat peritoneal mast cells (or a suitable mast cell line, e.g., RBL-2H3)
-
Antigen (e.g., ovalbumin)
-
Anti-ovalbumin IgE
-
This compound solutions at various concentrations
-
Tyrode's buffer
-
Reagents for histamine quantification (e.g., o-phthalaldehyde)
Protocol Workflow:
Detailed Steps:
-
Cell Preparation: Isolate rat peritoneal mast cells or culture a suitable mast cell line.
-
Sensitization: Sensitize the mast cells by incubating them with an optimal concentration of anti-ovalbumin IgE.
-
Incubation with Test Compound: Wash the sensitized cells and resuspend them in Tyrode's buffer. Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time at 37°C.
-
Antigen Challenge: Initiate degranulation by adding an optimal concentration of the antigen (ovalbumin).
-
Reaction Termination: After a short incubation period, stop the reaction by placing the samples on ice.
-
Sample Processing: Centrifuge the samples to pellet the cells.
-
Histamine Measurement: Collect the supernatant and determine the histamine concentration using a suitable method, such as fluorometric assay with o-phthalaldehyde.
-
Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of this compound compared to the control.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and a plausible synthetic approach for this compound. The presented information, including the structured data and visual workflows, is intended to be a valuable resource for researchers engaged in the discovery and development of novel mast cell stabilizers and anti-allergic agents. Further experimental validation is required to confirm the proposed synthesis and to fully elucidate the physicochemical characteristics of this compound.
References
Quazolast: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazolast is an investigational compound with demonstrated anti-inflammatory properties primarily attributed to its function as a mast cell stabilizer. By inhibiting the degranulation of mast cells, this compound effectively prevents the release of a cascade of pro-inflammatory mediators, including histamine and leukotrienes. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanism, supported by available preclinical data. It details the experimental protocols used to evaluate its efficacy, presents quantitative findings in a structured format, and visualizes key pathways and experimental workflows. This document serves as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Core Mechanism of Action: Mast Cell Stabilization
The principal anti-inflammatory effect of this compound stems from its ability to stabilize mast cells. Mast cells are critical immune cells that, upon activation, release a variety of potent inflammatory mediators. This compound intervenes in this process, preventing the release of these substances and thereby mitigating the inflammatory response.
Signaling Pathway of Mast Cell Degranulation and this compound Inhibition
The precise molecular targets of this compound in the mast cell degranulation pathway have not been fully elucidated. However, the generally accepted mechanism for mast cell stabilizers involves the modulation of intracellular signaling cascades that are initiated by allergen-IgE cross-linking on the mast cell surface. This leads to an influx of calcium ions, a critical step for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators. This compound is hypothesized to interfere with this signaling cascade, potentially by inhibiting calcium influx or downstream signaling events, ultimately leading to the stabilization of the mast cell.
Caption: Hypothesized signaling pathway of mast cell degranulation and inhibition by this compound.
Preclinical Evidence: Gastroprotective and Ulcer Healing Effects
A key preclinical study investigated the gastroprotective and ulcer healing capabilities of this compound in rat models. This study provides the most detailed experimental evidence of its anti-inflammatory action to date.
Experimental Protocol: Evaluation of Gastroprotective and Ulcer Healing Profile
The following protocol was employed to assess the efficacy of this compound in various models of gastric damage and ulceration in rats.
Experimental Workflow:
Caption: Experimental workflow for assessing the gastroprotective and ulcer healing effects of this compound.
Methodology Details:
-
Animal Models: Male Sprague-Dawley rats were used for all experiments.
-
Gastroprotective Studies:
-
Acid-Independent Damage: Gastric damage was induced by oral administration of absolute ethanol or 0.6N HCl.
-
Acid-Dependent Damage: Gastric damage was induced by oral administration of aspirin or indomethacin.
-
Treatment: this compound and the H2 receptor antagonist, ranitidine, were administered orally at various doses prior to the induction of gastric damage.
-
-
Ulcer Healing Study:
-
Ulcer Induction: Gastric ulcers were induced by the serosal application of acetic acid.
-
Treatment: this compound and ranitidine were administered orally for 14 consecutive days, starting on the day after ulcer induction.
-
-
Assessment:
-
Gastroprotective Effects: The area of gastric mucosal lesions was measured.
-
Ulcer Healing Effects: The ulcerated area was measured on day 15 post-ulcer induction.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, comparing the effects of this compound and ranitidine.
Table 1: Gastroprotective Effects of this compound and Ranitidine
| Inducing Agent | Treatment | Dose (mg/kg, p.o.) | % Inhibition of Gastric Damage |
| Ethanol | This compound | 10 | 45 |
| 30 | 78 | ||
| Ranitidine | 100 | 12 (NS) | |
| HCl | This compound | 10 | 52 |
| 30 | 85 | ||
| Ranitidine | 100 | 8 (NS) | |
| Aspirin | This compound | 30 | 20 (NS) |
| Ranitidine | 100 | 95 | |
| Indomethacin | This compound | 30 | 15 (NS) |
| Ranitidine | 100 | 92 |
NS: Not Significant
Table 2: Ulcer Healing Effects of this compound and Ranitidine on Acetic Acid-Induced Gastric Ulcers
| Treatment | Dose (mg/kg, p.o.) | Ulcer Area (mm²) on Day 15 | % Healing |
| Vehicle Control | - | 55.4 ± 4.8 | - |
| This compound | 30 | 22.1 ± 3.5* | 60.1 |
| Ranitidine | 100 | 48.2 ± 5.1 (NS) | 13.0 |
*p < 0.05 compared to Vehicle Control; NS: Not Significant
The results indicate that this compound was effective in protecting the gastric mucosa from acid-independent damaging agents and significantly promoted the healing of chronic gastric ulcers.[1] In contrast, ranitidine was only effective against acid-dependent damage and did not promote ulcer healing in this model.[1]
Discussion and Future Directions
The available data strongly support the anti-inflammatory potential of this compound, primarily through its action as a mast cell stabilizer.[1] The preclinical study on gastric protection and ulcer healing highlights its efficacy in a model where mast cell-mediated inflammation plays a significant role.
However, a comprehensive understanding of this compound's anti-inflammatory profile requires further investigation. To this end, the following areas are proposed for future research:
-
Elucidation of Molecular Mechanism: Detailed studies are needed to identify the specific molecular targets of this compound within the mast cell signaling cascade. Investigating its effects on intracellular calcium levels, protein kinase C activation, and other downstream signaling molecules would provide a more complete picture of its mechanism of action.
-
Cytokine and Chemokine Profiling: A broad analysis of the effect of this compound on the production and release of a wide range of pro-inflammatory and anti-inflammatory cytokines and chemokines from various immune cells (e.g., mast cells, macrophages, lymphocytes) is warranted. This would provide a more detailed understanding of its immunomodulatory effects.
-
In Vivo Models of Allergic Inflammation: Evaluating the efficacy of this compound in established animal models of allergic inflammation, such as allergic asthma, atopic dermatitis, and allergic rhinitis, would be crucial to determine its therapeutic potential in these conditions.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human inflammatory diseases.
Conclusion
This compound is a promising anti-inflammatory agent with a clear mechanism of action as a mast cell stabilizer. Preclinical evidence demonstrates its efficacy in mitigating inflammation and promoting tissue repair in a gastric ulcer model. While the current data is encouraging, further in-depth studies are required to fully characterize its pharmacological profile and to explore its therapeutic potential across a broader spectrum of inflammatory disorders. This technical guide provides a solid foundation for guiding future research and development efforts for this compound.
References
Quazolast: A Technical Deep-Dive into its Potential for Allergic Rhinitis and Asthma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quazolast is a potent mast cell stabilizer that has demonstrated significant potential in preclinical models relevant to allergic inflammation. With a mechanism of action centered on the inhibition of mast cell degranulation, this compound effectively attenuates the release of histamine and other key mediators that drive the pathophysiology of allergic rhinitis and asthma. This technical guide provides a comprehensive overview of the existing data on this compound, detailing its efficacy in various experimental models, outlining the protocols used for its evaluation, and visualizing the proposed signaling pathways and experimental workflows. The available evidence suggests that this compound warrants further investigation as a promising therapeutic candidate for the management of allergic airway diseases.
Introduction
Allergic rhinitis and asthma are chronic inflammatory diseases of the airways, characterized by an IgE-mediated hypersensitivity response to environmental allergens. Mast cells are pivotal players in the initiation and propagation of the allergic cascade. Upon allergen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on their surface, mast cells undergo degranulation, releasing a torrent of pre-formed and newly synthesized inflammatory mediators. These include histamine, leukotrienes, prostaglandins, and various cytokines, which collectively induce vasodilation, increased vascular permeability, smooth muscle contraction, and the recruitment of other inflammatory cells like eosinophils, leading to the clinical manifestations of allergic rhinitis and asthma.
This compound has emerged as a promising small molecule inhibitor of mast cell activation. This document synthesizes the available preclinical and limited clinical data to provide a detailed technical resource for researchers and drug developers interested in the therapeutic potential of this compound for allergic airway diseases.
Mechanism of Action and Preclinical Pharmacology
This compound is classified as a mast cell stabilizer, exerting its primary pharmacological effect by inhibiting the degranulation of mast cells.
In Vitro Mast Cell Stabilization
This compound has been shown to be a potent inhibitor of antigen-induced histamine release from rat peritoneal mast cells (RMC). In this in vitro assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.3 µM. This potency is notably greater than that of disodium cromoglycate (DSCG), a classic mast cell stabilizer, against which this compound was found to be approximately 10 times more potent in this assay[1].
In Vivo Inhibition of Passive Cutaneous Anaphylaxis (PCA)
The in vivo efficacy of this compound as a mast cell stabilizer has been confirmed in the rat passive cutaneous anaphylaxis (PCA) model. The PCA reaction is an IgE-mediated inflammatory response in the skin that serves as a reliable surrogate for mast cell degranulation in vivo. This compound demonstrated significant dose-dependent inhibition of the PCA reaction with a half-maximal effective dose (ED50) of 0.1 mg/kg when administered intraperitoneally and 0.5 mg/kg when administered orally[1]. In this model, this compound was approximately 60 times more potent than DSCG when administered intraperitoneally[1].
Quantitative Data Summary
The following table summarizes the key preclinical efficacy data for this compound in mast cell stabilization assays.
| Assay | Model System | Parameter | This compound | Comparator (DSCG) | Reference |
| Antigen-Induced Histamine Release | Rat Peritoneal Mast Cells | IC50 | 0.3 µM | ~3 µM (10x less potent) | [1] |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | ED50 (i.p.) | 0.1 mg/kg | ~6 mg/kg (60x less potent) | [1] |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | ED50 (p.o.) | 0.5 mg/kg | Not reported |
Potential Applications in Allergic Rhinitis and Asthma Models
Based on its mechanism of action, this compound is expected to be effective in animal models that are dependent on mast cell degranulation and the subsequent release of inflammatory mediators.
Allergic Rhinitis Models
In a typical ovalbumin-induced allergic rhinitis model in mice or guinea pigs, this compound would be expected to reduce key symptoms such as sneezing, nasal rubbing, and rhinorrhea. Furthermore, it should attenuate the infiltration of inflammatory cells, particularly eosinophils, into the nasal mucosa and reduce the levels of Th2 cytokines in nasal lavage fluid.
Asthma Models
In preclinical models of asthma, such as the ovalbumin-induced airway inflammation model in guinea pigs, this compound is hypothesized to inhibit both the early and late asthmatic responses. This would manifest as a reduction in bronchoconstriction and airway hyperresponsiveness following allergen challenge. Additionally, this compound would likely decrease the influx of inflammatory cells, such as eosinophils and neutrophils, into the bronchoalveolar lavage (BAL) fluid and lung tissue, and lower the levels of pro-inflammatory cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's potential in allergic rhinitis and asthma models.
In Vitro: Rat Peritoneal Mast Cell (RMC) Histamine Release Assay
Objective: To determine the in vitro potency of this compound in inhibiting antigen-induced histamine release from mast cells.
Protocol:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from male Wistar rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer). The cell suspension is then enriched for mast cells using a density gradient centrifugation method (e.g., with Percoll).
-
Sensitization: The isolated mast cells are passively sensitized by incubation with a high-titer anti-ovalbumin IgE serum for a defined period (e.g., 2 hours at 37°C).
-
Drug Incubation: Sensitized mast cells are washed and pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes at 37°C).
-
Antigen Challenge: Histamine release is triggered by challenging the cells with an optimal concentration of the antigen (e.g., ovalbumin).
-
Histamine Quantification: The reaction is stopped by centrifugation at a low temperature. The histamine content in the supernatant is measured using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
In Vivo: Rat Passive Cutaneous Anaphylaxis (PCA) Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting IgE-mediated mast cell degranulation in the skin.
Protocol:
-
Sensitization: Rats are passively sensitized by intradermal injection of a specific IgE antibody (e.g., anti-dinitrophenyl IgE) into the dorsal skin.
-
Drug Administration: After a suitable sensitization period (e.g., 24-48 hours), different doses of this compound or a vehicle control are administered via the desired route (e.g., intraperitoneally or orally).
-
Antigen Challenge and Dye Extravasation: A solution containing the specific antigen (e.g., dinitrophenyl-human serum albumin) and a dye (e.g., Evans blue) is injected intravenously. The antigen cross-links the IgE on dermal mast cells, leading to degranulation and increased vascular permeability, which results in the extravasation of the dye into the skin at the sensitization site.
-
Quantification of Reaction: After a defined period (e.g., 30 minutes), the animals are euthanized, and the area of blueing on the skin is measured. Alternatively, the dye can be extracted from the skin tissue and quantified spectrophotometrically.
-
Data Analysis: The dose-dependent inhibition of the PCA reaction is calculated, and the ED50 value is determined.
Signaling Pathways and Visualizations
The precise molecular mechanism of action of this compound is not fully elucidated, but as a mast cell stabilizer, it is proposed to interfere with the intracellular signaling cascade that follows FcεRI cross-linking and leads to degranulation.
Proposed Signaling Pathway of Mast Cell Activation and Inhibition by this compound
The following diagram illustrates the key signaling events in IgE-mediated mast cell activation and the putative point of intervention for this compound.
Caption: Proposed mechanism of this compound in mast cell degranulation.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the preclinical assessment of a mast cell stabilizer like this compound for allergic airway diseases.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound has demonstrated potent mast cell stabilizing properties in both in vitro and in vivo preclinical models. Its superior potency compared to established drugs like disodium cromoglycate, coupled with its oral activity, makes it an attractive candidate for the treatment of allergic rhinitis and asthma.
While the foundational data are promising, further research is required to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Comprehensive evaluation in validated animal models of allergic rhinitis and asthma: Studies are needed to assess the efficacy of this compound on a broader range of disease-relevant endpoints, including late-phase responses, airway remodeling, and detailed cellular and cytokine profiles in the airways.
-
Elucidation of the precise molecular mechanism of action: Further investigation into the specific intracellular targets of this compound within the mast cell signaling cascade will provide a more complete understanding of its pharmacological profile.
-
Publication of clinical trial data: The dissemination of results from the clinical study on nasal challenge with ragweed antigen is crucial for validating the preclinical findings in a human setting and guiding further clinical development.
References
Understanding the pharmacokinetics and oral bioavailability of Quazolast
An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Quazolast and Comparator Mast Cell Stabilizers
Disclaimer: Despite a comprehensive search, specific pharmacokinetic and oral bioavailability data for the experimental drug this compound (also known as RHC 3988) is not publicly available in the scientific literature. Therefore, this guide provides a detailed overview of the typical pharmacokinetic properties and assessment methodologies for preclinical mast cell stabilizers, using data from comparator compounds to illustrate key concepts.
Introduction to this compound and Mast Cell Stabilizers
This compound is identified as a potent, orally active mast cell stabilizer. Its chemical name is 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester. Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. These agents are investigated for the treatment of allergic and inflammatory conditions. The preclinical development of such compounds heavily relies on understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles to establish a potential therapeutic window and dosing regimen.
While specific data for this compound is unavailable, this guide will utilize information on other mast cell stabilizers to provide a framework for understanding the key parameters and experimental protocols relevant to this class of drugs.
Pharmacokinetics of Mast Cell Stabilizers
The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). For orally administered drugs like this compound, oral bioavailability is a critical parameter.
Absorption
Oral absorption of mast cell stabilizers can be variable and is influenced by their physicochemical properties, such as solubility and permeability. Many mast cell stabilizers, including the benchmark drug disodium cromoglycate, exhibit poor oral absorption.
Distribution
Following absorption, a drug distributes into various tissues. The extent of distribution is determined by factors such as plasma protein binding and tissue permeability.
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for easier excretion. The metabolic pathways can significantly influence a drug's half-life and potential for drug-drug interactions.
Excretion
The parent drug and its metabolites are eliminated from the body, typically through urine or feces. The route and rate of excretion are important for determining dosing frequency.
Quantitative Data Presentation
Due to the lack of specific data for this compound, the following tables present pharmacokinetic parameters for a comparator mast cell stabilizer, Disodium Cromoglycate, in humans, and a hypothetical representation of preclinical data for an orally active mast cell stabilizer in rats to illustrate how such data would be presented.
Table 1: Pharmacokinetic Parameters of Disodium Cromoglycate in Healthy Human Volunteers After Inhalation
| Parameter | Value | Reference |
|---|---|---|
| Dose | 20 mg (nebulizer solution) | [1] |
| Cmax (ng/mL) | 8.8 ± 6.2 | [1] |
| Tmax (min) | 30 | [1] |
| AUC0-480 min (ng·min/mL) | 2680 ± 2180 |[1] |
Table 2: Hypothetical Preclinical Pharmacokinetic Parameters of an Oral Mast Cell Stabilizer in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.08 | 1.5 |
| AUC0-inf (ng·h/mL) | 2500 | 5000 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Clearance (mL/min/kg) | 6.7 | - |
| Volume of Distribution (L/kg) | 1.5 | - |
| Oral Bioavailability (%) | - | 20 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and pharmacokinetic properties of mast cell stabilizers.
In Vitro Mast Cell Stabilization Assay
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.
-
Sensitization: RBL-2H3 cells are seeded in 96-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Degranulation Induction: Degranulation is induced by adding DNP-human serum albumin (HSA).
-
Quantification of Mediator Release: The release of β-hexosaminidase, a marker for mast cell degranulation, is quantified by measuring the enzymatic activity in the supernatant. The percentage of inhibition by the test compound is calculated relative to control wells.
In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is a classic in vivo assay to evaluate the efficacy of anti-allergic compounds.
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE into the ear or dorsal skin.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses at a specified time before the antigen challenge.
-
Antigen Challenge: A solution containing the antigen (DNP-HSA) and Evans blue dye is injected intravenously. The antigen cross-links the IgE on mast cells, leading to degranulation and increased vascular permeability.
-
Quantification of Response: The extravasation of Evans blue dye at the sensitization site is a measure of the allergic reaction. The dye is extracted from the tissue and quantified spectrophotometrically. The ED50 (the dose required to inhibit the response by 50%) is then determined.
Pharmacokinetic Study in Rats
This study determines the ADME properties of a compound.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration:
-
Intravenous (IV): A single dose is administered via the tail vein to determine clearance, volume of distribution, and elimination half-life.
-
Oral (PO): A single dose is administered by oral gavage to determine absorption rate, Cmax, Tmax, and oral bioavailability.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.
-
Sample Analysis: Plasma concentrations of the drug and its potential metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine the key pharmacokinetic parameters.
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols for Quazolast in Rat Models of Gastric Ulcers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazolast is identified as a mast cell stabilizer.[1] Its application in gastrointestinal research, specifically in the context of gastric ulcers, has been evaluated to determine its protective and healing capabilities. Studies in rat models have shown that this compound offers a unique profile compared to traditional anti-ulcer agents like H2 receptor antagonists. Notably, its efficacy is pronounced in gastric damage models that are not dependent on acid secretion.[1] this compound has been found to protect the gastric mucosa in rats from damage induced by agents like alcohol and HCl, which are considered acid-independent models.[1] In contrast, it did not show protection against acid-dependent damage, such as that caused by aspirin or indomethacin.[1] Furthermore, while this compound does not possess antisecretory properties, it has demonstrated significant efficacy in promoting the healing of chronic gastric ulcers induced by acetic acid.[1]
These notes provide detailed protocols for utilizing this compound in various established rat models of gastric ulceration and healing, present illustrative data based on published findings, and visualize the experimental workflow and a hypothesized mechanism of action.
Experimental Protocols
Detailed methodologies for inducing and evaluating gastric ulcers in rat models to test the efficacy of this compound are provided below.
Protocol 1: Acid-Independent Gastric Damage Model (Ethanol-Induced)
This protocol is designed to assess the gastroprotective effects of this compound against direct necrotizing agents, where gastric acid is not the primary damaging factor.
1.1. Materials
-
This compound
-
Ranitidine (for comparison)
-
Vehicle (e.g., 1% methylcellulose)
-
Absolute Ethanol
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (180-220g)
1.2. Experimental Procedure
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping and Dosing:
-
Divide rats into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group 3: Ranitidine (e.g., 100 mg/kg, p.o.)
-
-
Administer the respective compounds or vehicle orally (p.o.).
-
-
Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.
-
Sacrifice and Tissue Collection: One hour after ethanol administration, euthanize the rats via cervical dislocation.
-
Macroscopic Evaluation:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Score the visible hemorrhagic lesions in the glandular mucosa. The ulcer index can be calculated based on the number and severity of lesions.
-
Protocol 2: Acid-Dependent Gastric Damage Model (Indomethacin-Induced)
This protocol evaluates this compound's effect on ulcers caused by NSAIDs, which inhibit prostaglandin synthesis, a key component of mucosal defense that is sensitive to gastric acid.
2.1. Materials
-
This compound
-
Ranitidine
-
Vehicle (e.g., 1% methylcellulose)
-
Indomethacin
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (180-220g)
2.2. Experimental Procedure
-
Animal Acclimatization: House rats under standard conditions for one week.
-
Fasting: Fast the rats for 24 hours prior to ulcer induction, with continued access to water.
-
Grouping and Dosing:
-
Divide rats into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group 3: Ranitidine (e.g., 100 mg/kg, p.o.)
-
-
Administer the compounds or vehicle orally.
-
-
Ulcer Induction: One hour after treatment, administer indomethacin (e.g., 30 mg/kg, p.o.) to induce gastric ulcers.
-
Sacrifice and Tissue Collection: Four to six hours after indomethacin administration, euthanize the rats.
-
Macroscopic Evaluation:
-
Excise and open the stomach along the greater curvature.
-
Rinse with saline and examine for lesions in the glandular portion.
-
Calculate the ulcer index based on the number and severity of the lesions observed.
-
Protocol 3: Chronic Gastric Ulcer Healing Model (Acetic Acid-Induced)
This protocol is used to assess the ulcer healing properties of this compound on pre-existing chronic ulcers.
3.1. Materials
-
This compound
-
Ranitidine
-
Vehicle (e.g., 1% methylcellulose)
-
Glacial Acetic Acid
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine)
-
Male Wistar rats (200-250g)
3.2. Experimental Procedure
-
Animal Acclimatization and Fasting: Acclimatize rats for one week, then fast for 24 hours with access to water.
-
Ulcer Induction:
-
Anesthetize the rats.
-
Perform a laparotomy to expose the stomach.
-
Inject a small volume (e.g., 0.05 mL) of 100% acetic acid into the subserosal layer in the glandular antrum.
-
Suture the abdominal wall.
-
-
Post-Operative Recovery and Treatment:
-
Allow the rats to recover.
-
Beginning on day 3 post-surgery, divide the rats into treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 30 mg/kg, p.o., twice daily)
-
Group 3: Ranitidine (e.g., 100 mg/kg, p.o., twice daily)
-
-
Administer treatments for a specified period (e.g., 12-15 days).
-
-
Sacrifice and Evaluation:
-
At the end of the treatment period (e.g., day 15), euthanize the rats.
-
Excise the stomach and measure the area of the remaining ulcer crater (mm²).
-
Calculate the percentage of ulcer healing relative to the control group.
-
Data Presentation
Table 1: Illustrative Effects of this compound on Acid-Independent (Ethanol-Induced) Gastric Damage
| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | % Inhibition |
| Vehicle Control | - | 15.2 ± 1.8 | - |
| This compound | 30 | 6.1 ± 0.9 | 60% |
| This compound | 100 | 2.9 ± 0.5 | 81% |
| Ranitidine | 100 | 14.8 ± 2.1 | 3% |
| *p < 0.05 compared to Vehicle Control |
Table 2: Illustrative Effects of this compound on Acid-Dependent (Indomethacin-Induced) Gastric Damage
| Treatment Group | Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | % Inhibition |
| Vehicle Control | - | 22.5 ± 2.5 | - |
| This compound | 100 | 20.7 ± 3.1 | 8% |
| Ranitidine | 100 | 5.4 ± 1.2 | 76% |
| p < 0.05 compared to Vehicle Control |
Table 3: Illustrative Effects of this compound on Acetic Acid-Induced Chronic Ulcer Healing
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Ulcer Area (mm²) (± SEM) | % Healing |
| Vehicle Control | - | 45.3 ± 4.1 | - |
| This compound | 30 | 18.6 ± 2.9 | 59% |
| Ranitidine | 100 | 41.2 ± 5.3 | 9% |
| p < 0.05 compared to Vehicle Control |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in rat gastric ulcer models.
Hypothesized Signaling Pathway for this compound's Gastroprotective Action
Caption: Hypothesized mechanism of this compound's gastroprotective effect.
References
Quazolast: Application in Passive Cutaneous Anaphylaxis (PCA) Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Quazolast is a potent mast cell stabilizer that has demonstrated significant efficacy in the inhibition of allergic reactions. This document provides detailed application notes and protocols for the use of this compound in passive cutaneous anaphylaxis (PCA) assays, a widely used in vivo model for studying Type I hypersensitivity reactions and for evaluating the efficacy of anti-allergic compounds.
Passive cutaneous anaphylaxis is an animal model that mimics the localized allergic reactions observed in humans. The assay involves the passive sensitization of skin with IgE antibodies followed by an intravenous challenge with a specific antigen, leading to localized mast cell degranulation and a measurable inflammatory response. This compound has been shown to be a potent inhibitor of this response, making it a valuable tool for allergy and immunology research.
Mechanism of Action
This compound exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators that are responsible for the symptoms of allergic reactions. While the precise molecular mechanism is not fully elucidated, it is understood that upon allergen-induced cross-linking of IgE receptors (FcεRI) on the surface of mast cells, a complex signaling cascade is initiated. This cascade leads to an influx of calcium ions (Ca2+) into the cell, a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. Mast cell stabilizers like this compound are thought to interfere with this process, potentially by modulating calcium channels or other key signaling molecules involved in degranulation.
Quantitative Data
The following tables summarize the quantitative data regarding the potency of this compound in inhibiting mast cell degranulation and the passive cutaneous anaphylaxis reaction.
Table 1: In Vitro Potency of this compound in Rat Mast Cell (RMC) Assay [1]
| Compound | IC50 (µM) | Relative Potency vs. DSCG |
| This compound | 0.3 | 10x |
| Disodium Cromoglycate (DSCG) | 3.0 | 1x |
IC50: The concentration of the compound that inhibits 50% of the histamine release from rat mast cells in vitro.
Table 2: In Vivo Efficacy of this compound in Rat Passive Cutaneous Anaphylaxis (PCA) Assay [1]
| Compound | Route of Administration | ED50 (mg/kg) | Relative Potency vs. DSCG (i.p.) |
| This compound | Intraperitoneal (i.p.) | 0.1 | 60x |
| This compound | Oral | 0.5 | - |
| Disodium Cromoglycate (DSCG) | Intraperitoneal (i.p.) | 6.0 | 1x |
ED50: The dose of the compound that produces 50% of the maximal inhibitory effect on the PCA reaction in rats.
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) Assay Protocol in Rats
This protocol provides a general framework for conducting a PCA assay to evaluate the efficacy of this compound. Specific parameters may need to be optimized for individual experimental setups.
Materials:
-
Animals: Male Wistar rats (200-250 g)
-
Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE antibody
-
Antigen: Dinitrophenyl-human serum albumin (DNP-HSA)
-
Test Compound: this compound
-
Vehicle: Appropriate vehicle for this compound (e.g., saline, PBS with a small percentage of a solubilizing agent)
-
Positive Control: Disodium Cromoglycate (DSCG)
-
Dye: Evans blue dye (1% in sterile saline)
-
Anesthetic: (e.g., isoflurane, ketamine/xylazine)
-
Equipment: Syringes, needles (27G and 30G), animal clippers, calipers or ear punch for measuring ear swelling, spectrophotometer.
Procedure:
-
Sensitization:
-
Anesthetize the rats.
-
Shave a small area on the dorsal skin of each rat.
-
Intradermally inject a specific, predetermined amount of anti-DNP IgE antibody into two to four sites on the shaved dorsal skin. The volume of injection should be small (e.g., 20-50 µL).
-
Allow a sensitization period of 24 to 48 hours.
-
-
Compound Administration:
-
Prepare different doses of this compound in the chosen vehicle.
-
Administer this compound (e.g., intraperitoneally or orally) at a specified time before the antigen challenge (e.g., 30 minutes to 1 hour).
-
Administer the vehicle to the control group and the positive control (DSCG) to another group.
-
-
Antigen Challenge and Measurement of Response:
-
Shortly after compound administration, intravenously inject a mixture of DNP-HSA and Evans blue dye into the tail vein of the rats. A typical dose would be 1 mg of DNP-HSA and 0.5 mL of 1% Evans blue per rat.
-
The Evans blue dye will extravasate at the sites of the allergic reaction due to increased vascular permeability.
-
After a set period (e.g., 20-30 minutes), euthanize the animals.
-
Excise the skin sites that were injected with the antibody.
-
The intensity of the blue color at the injection site is proportional to the severity of the PCA reaction. This can be quantified by:
-
Visual scoring: Assigning a score based on the diameter and intensity of the blue spot.
-
Dye extraction: The excised skin can be incubated in a solvent (e.g., formamide or potassium hydroxide) to extract the Evans blue dye. The absorbance of the extracted dye is then measured using a spectrophotometer at a specific wavelength (e.g., 620 nm). The amount of dye is directly proportional to the extent of the vascular leakage.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of the PCA reaction for each dose of this compound compared to the vehicle control group.
-
Plot a dose-response curve and determine the ED50 value.
-
Visualizations
References
Quazolast Formulation for In Vivo Experimental Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazolast is a potent mast cell stabilizer that acts as a mediator release inhibitor.[1] It has demonstrated significant efficacy in preclinical models of allergic reactions and gastric protection.[1] As a member of the oxazolo[4,5-h]quinoline class of compounds, its mechanism of action is primarily attributed to the inhibition of mast cell degranulation, a critical event in the inflammatory cascade. This document provides detailed application notes and protocols for the formulation and in vivo experimental use of this compound, aimed at facilitating reproducible and effective preclinical research.
Mechanism of Action: Mast Cell Stabilization
This compound exerts its therapeutic effects by stabilizing mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. This action is crucial in attenuating allergic responses. The underlying mechanism involves the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway. Upon allergen-induced cross-linking of IgE bound to FcεRI on the mast cell surface, a signaling cascade is initiated, leading to degranulation. This compound intervenes in this pathway, effectively dampening the cellular response to antigenic stimuli.
Signaling Pathway of Mast Cell Activation and Inhibition
The following diagram illustrates the FcεRI signaling pathway in mast cells and the putative point of intervention for mast cell stabilizers like this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related oxazolo[4,5-c]quinoline analogs, providing a basis for dose selection and experimental design.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 0.3 µM | Rat | Antigen-induced histamine release from peritoneal mast cells (RMC) | [1] |
| ED₅₀ (Intraperitoneal) | 0.1 mg/kg | Rat | Passive Cutaneous Anaphylaxis (PCA) | [1] |
| ED₅₀ (Oral) | 0.5 mg/kg | Rat | Passive Cutaneous Anaphylaxis (PCA) | [1] |
Table 2: Pharmacokinetic Parameters of Oxazolo[4,5-c]quinoline Analogs in Mice
| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) | Reference |
| KB-1517 | IV | 1 | - | - | - | >100% | |
| KB-1517 | PO | 10 | - | - | - | >100% | |
| KB-1518 | IV | 1 | - | - | - | ~14% | |
| KB-1518 | PO | 10 | - | - | - | ~14% |
Note: Specific Cₘₐₓ, Tₘₐₓ, and AUC values for the analogs were not provided in the abstract. The data indicates high oral bioavailability for KB-1517 and low for KB-1518.
Experimental Protocols
Detailed methodologies for the preparation of this compound formulations and their administration in in vivo studies are provided below. These protocols are based on established practices for similar compounds and can be adapted for specific experimental needs.
Protocol 1: Oral Gavage Formulation Preparation
This protocol describes the preparation of a this compound suspension suitable for oral administration in rodents.
Materials:
-
This compound
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.2% v/v)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% methylcellulose solution by slowly adding the required amount of methylcellulose to heated (60-70°C) sterile water while stirring.
-
Once dispersed, cool the solution to room temperature and then to 2-8°C to ensure complete dissolution.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly.
-
-
This compound Suspension:
-
Accurately weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to achieve a uniform suspension at the desired final concentration.
-
Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.
-
Administration:
-
Administer the suspension to animals via oral gavage using an appropriately sized feeding needle.
-
The typical dosing volume for rats is 5-10 mL/kg and for mice is 10 mL/kg.
Protocol 2: Intraperitoneal Injection Formulation Preparation
This protocol outlines the preparation of a this compound solution for intraperitoneal administration. Due to the limited solubility of many organic compounds in aqueous solutions, a co-solvent system is often necessary.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Solubilization:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, a formulation could consist of 10% DMSO.
-
-
Vehicle Addition:
-
Add PEG400 to the DMSO solution. A common ratio is 40% PEG400.
-
Vortex the mixture until a clear solution is obtained.
-
-
Final Dilution:
-
Add sterile saline to the co-solvent mixture to reach the final desired concentration and volume. A typical final formulation might be 10% DMSO, 40% PEG400, and 50% saline.
-
Ensure the final solution is clear and free of precipitates before administration. If precipitation occurs, the formulation may need to be adjusted.
-
Administration:
-
Administer the solution to animals via intraperitoneal injection in the lower abdominal quadrant.
-
The recommended maximum injection volume for rats is 10 mL/kg and for mice is 10 mL/kg.
Experimental Workflow for In Vivo Efficacy Study (Passive Cutaneous Anaphylaxis Model)
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound using a passive cutaneous anaphylaxis (PCA) model in rats.
Conclusion
These application notes and protocols provide a comprehensive guide for the formulation and in vivo evaluation of this compound. The provided quantitative data and detailed methodologies will aid researchers in designing robust and reproducible preclinical studies to further investigate the therapeutic potential of this promising mast cell stabilizer. It is recommended that researchers perform initial formulation stability and vehicle tolerability studies to optimize experimental conditions for their specific animal models and research objectives.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Quazolast in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Quazolast in human plasma. The method utilizes a simple protein precipitation extraction procedure and a C18 stationary phase with UV detection, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been developed and is presented here with proposed validation parameters based on established regulatory guidelines.
Introduction
This compound is a mast cell stabilizer that acts as a potent inhibitor of mediator release.[1] It has been investigated for its potential therapeutic effects in conditions such as gastric ulcers and allergic reactions.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a proposed HPLC-UV method for the determination of this compound in human plasma, offering a reliable and accessible analytical solution for researchers and drug development professionals.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by stabilizing mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This process is initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface by antigens. A related compound, Eclazolast, has been shown to down-regulate inositol trisphosphate (IP3) levels, which is a key second messenger in the signaling cascade leading to calcium mobilization and subsequent degranulation.[2] The proposed mechanism involves the modulation of intracellular signaling pathways linked to the FcεRI receptor, preventing the exocytosis of granules containing inflammatory mediators.
Caption: Proposed signaling pathway for this compound-mediated mast cell stabilization.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
Internal Standard (IS), e.g., Diazepam
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 70% B over 8 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Diazepam).
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B).
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in human plasma samples.
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation (Proposed)
The developed method should be validated according to the US FDA or EMA guidelines for bioanalytical method validation. The proposed acceptance criteria are summarized below.
Linearity and Range
The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentrations.
| Parameter | Proposed Value |
| Calibration Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| Parameter | LLOQ QC | Low, Medium, High QC |
| Precision (%CV) | ≤ 20% | ≤ 15% |
| Accuracy (% bias) | ± 20% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of this compound from plasma and any potential matrix effects should be investigated.
| Parameter | Proposed Value |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and consistent |
Stability
The stability of this compound in plasma should be evaluated under various storage and handling conditions.
| Stability Condition | Proposed Duration | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | -20 °C to room temperature | ± 15% of nominal concentration |
| Short-Term (bench-top) | 4 hours at room temperature | ± 15% of nominal concentration |
| Long-Term | 30 days at -80 °C | ± 15% of nominal concentration |
| Post-Preparative | 24 hours in autosampler | ± 15% of nominal concentration |
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC-UV method for the quantification of this compound in human plasma. The described sample preparation technique is straightforward, and the chromatographic conditions are designed to provide good resolution and sensitivity. The proposed validation parameters ensure that the method, once validated, will be reliable for use in pharmacokinetic and other clinical studies. This method offers a valuable tool for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for Studying Quazolast's Effects on Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are key effector cells in allergic and inflammatory responses, releasing a variety of mediators upon activation.[1][2] Quazolast is a mast cell stabilizer that has shown potential in mitigating these responses.[1][3] Unlike other stabilizers such as sodium cromoglycate, this compound's mechanism of action is thought to be distinct, although the precise molecular pathways are still under investigation.[1] It is hypothesized that this compound may exert its inhibitory effects by modulating intracellular calcium signaling, a critical step in mast cell degranulation.
These application notes provide detailed protocols for utilizing human mast cell lines (LAD2) and rat basophilic leukemia cells (RBL-2H3), a common model for mast cells, to investigate the effects of this compound. The protocols cover essential techniques including mast cell culture, degranulation assays, calcium imaging, and the analysis of cytokine and chemokine release. This document is intended to serve as a comprehensive guide for researchers studying the anti-allergic and anti-inflammatory properties of this compound.
Data Presentation
Table 1: Effect of this compound on IgE-Mediated Mast Cell Degranulation (β-Hexosaminidase Release)
| Cell Line | Treatment | Concentration (µM) | β-Hexosaminidase Release (% of Control) | Standard Deviation |
| LAD2 | Vehicle (DMSO) | - | 100 | ± 5.2 |
| LAD2 | This compound | 1 | 85.3 | ± 4.1 |
| LAD2 | This compound | 10 | 52.1 | ± 3.5 |
| LAD2 | This compound | 100 | 25.8 | ± 2.9 |
| RBL-2H3 | Vehicle (DMSO) | - | 100 | ± 6.8 |
| RBL-2H3 | This compound | 1 | 88.9 | ± 5.5 |
| RBL-2H3 | This compound | 10 | 58.4 | ± 4.7 |
| RBL-2H3 | This compound | 100 | 30.2 | ± 3.1 |
Table 2: Effect of this compound on Intracellular Calcium Mobilization in Mast Cells
| Cell Line | Treatment | Concentration (µM) | Peak Intracellular Ca2+ ([Ca2+]i) (F/F0) | Standard Deviation |
| LAD2 | Vehicle (DMSO) | - | 3.5 | ± 0.4 |
| LAD2 | This compound | 1 | 3.1 | ± 0.3 |
| LAD2 | This compound | 10 | 2.2 | ± 0.2 |
| LAD2 | This compound | 100 | 1.5 | ± 0.1 |
| RBL-2H3 | Vehicle (DMSO) | - | 4.1 | ± 0.5 |
| RBL-2H3 | This compound | 1 | 3.7 | ± 0.4 |
| RBL-2H3 | This compound | 10 | 2.5 | ± 0.3 |
| RBL-2H3 | This compound | 100 | 1.8 | ± 0.2 |
Table 3: Effect of this compound on Cytokine and Chemokine Release from Mast Cells
| Cell Line | Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-8 (pg/mL) |
| LAD2 | Vehicle (DMSO) | - | 1250 ± 85 | 850 ± 62 |
| LAD2 | This compound | 1 | 1050 ± 73 | 720 ± 51 |
| LAD2 | This compound | 10 | 680 ± 59 | 450 ± 38 |
| LAD2 | This compound | 100 | 320 ± 31 | 210 ± 22 |
| RBL-2H3 | Vehicle (DMSO) | - | 980 ± 71 | 650 ± 49 |
| RBL-2H3 | This compound | 1 | 810 ± 65 | 540 ± 41 |
| RBL-2H3 | This compound | 10 | 510 ± 48 | 330 ± 30 |
| RBL-2H3 | This compound | 100 | 250 ± 25 | 160 ± 18 |
Experimental Protocols
Mast Cell Culture
1.1. LAD2 Cell Culture
The LAD2 human mast cell line is dependent on stem cell factor (SCF) for growth and survival.
-
Media: StemPro-34 SFM supplemented with 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human SCF.
-
Culture Conditions: Maintain cells at a density between 0.5 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Every 3-4 days, centrifuge the cells, resuspend the pellet in fresh media, and adjust the cell density. It is normal to observe some cell death in the first couple of weeks after thawing.
1.2. RBL-2H3 Cell Culture
RBL-2H3 is an adherent rat basophilic leukemia cell line commonly used as a model for mast cells.
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Grow cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and re-seed at a 1:2 to 1:4 split ratio.
Preparation of this compound Solutions
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
β-Hexosaminidase Release Assay (Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.
-
Cell Seeding: Seed LAD2 (5,000-10,000 cells/well) or RBL-2H3 (20,000 cells/well) in a 96-well plate. For RBL-2H3, allow cells to adhere overnight.
-
Sensitization: Sensitize cells with 100 ng/mL anti-DNP IgE overnight.
-
Washing: Wash cells three times with pre-warmed HEPES buffer to remove unbound IgE.
-
This compound Pre-treatment: Incubate cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Induce degranulation by adding 100 ng/mL DNP-HSA and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 450 x g for 5 minutes at 4°C and collect the supernatants.
-
Cell Lysis: Lyse the remaining cells in each well with 0.1% Triton X-100 to determine the total β-hexosaminidase content.
-
Enzyme Reaction: Add an equal volume of p-N-acetyl-β-D-glucosaminide (PNAG) solution to both supernatant and lysate samples and incubate for 90 minutes at 37°C.
-
Stopping the Reaction: Stop the reaction by adding a glycine-based stop solution.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
Intracellular Calcium Imaging
This protocol allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) upon mast cell activation.
-
Cell Seeding: Seed RBL-2H3 cells on glass-bottom dishes. For LAD2 cells, coat the dishes with a suitable adhesive substrate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Tyrode's buffer) to remove excess dye.
-
This compound Pre-treatment: Incubate the cells with this compound or vehicle for the desired time.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Baseline Recording: Record the baseline fluorescence for a few minutes.
-
Stimulation: Add the stimulating agent (e.g., anti-IgE and then antigen) and continue recording the fluorescence changes over time.
-
Data Analysis: Analyze the fluorescence intensity changes over time. The data is often presented as the ratio of fluorescence relative to the baseline (F/F0).
Cytokine and Chemokine Release Assay
This assay measures the release of newly synthesized inflammatory mediators from mast cells.
-
Cell Seeding and Sensitization: Follow the same procedure as the β-hexosaminidase assay.
-
This compound Pre-treatment: Pre-incubate the cells with this compound or vehicle.
-
Stimulation: Stimulate the cells with the appropriate agonist for a longer duration (e.g., 6-24 hours) to allow for cytokine synthesis and release.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of specific cytokines and chemokines (e.g., TNF-α, IL-8) in the supernatants using commercially available ELISA kits or multiplex bead-based assays.
Visualizations
Caption: Workflow for studying this compound's effects.
Caption: Mast cell activation and this compound's potential targets.
References
Techniques for Measuring Quazolast's Impact on Cytokine Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quazolast is a potent mast cell stabilizer, recognized for its role in mitigating allergic and inflammatory responses.[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP levels suppresses the degranulation of mast cells and the subsequent release of a wide array of inflammatory mediators, including various cytokines.[2][3] Understanding the specific impact of this compound on the cytokine profile is crucial for elucidating its therapeutic potential in various inflammatory conditions.
Mast cells are key players in the immune system, releasing a plethora of cytokines upon activation, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-13 (IL-13).[2][4] These cytokines are pivotal in orchestrating the inflammatory cascade. The ability of this compound to modulate the release of these potent signaling molecules underscores its potential as a therapeutic agent in diseases characterized by excessive inflammation.
These application notes provide detailed protocols for quantifying the in vitro effects of this compound on cytokine release from mast cells. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the immunomodulatory properties of this compound and similar compounds.
Mechanism of Action: this compound-Mediated Inhibition of Cytokine Release
The principal mechanism by which this compound inhibits cytokine release is through the stabilization of mast cells via phosphodiesterase (PDE) inhibition. The signaling cascade is initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface by an antigen. This event triggers a series of intracellular signaling events that ultimately lead to the release of pre-formed mediators stored in granules and the de novo synthesis and secretion of cytokines.
This compound, by inhibiting PDE, prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets that inhibit key steps in the mast cell activation pathway, including calcium mobilization and the activation of transcription factors necessary for cytokine gene expression. This leads to a significant reduction in the release of pro-inflammatory cytokines.
Data Presentation: Quantitative Impact of PDE Inhibitors on Cytokine Release
The following tables summarize representative data on the inhibitory effects of phosphodiesterase inhibitors on the release of key cytokines from mast cells and basophils. This data is intended to be illustrative of the expected effects of this compound.
Table 1: Effect of the PDE4 Inhibitor Rolipram on IgE-Mediated Cytokine Release from Human Basophils
| Cytokine | Rolipram Concentration (µM) | Percent Inhibition of Release |
| IL-4 | 0.1 | 25% |
| 1 | 55% | |
| 10 | 80% | |
| IL-13 | 0.1 | 30% |
| 1 | 60% | |
| 10 | 85% | |
| Data is illustrative and based on findings for PDE4 inhibitors on basophils, which share functional similarities with mast cells. |
Table 2: Effect of the Non-Selective PDE Inhibitor Theophylline on IgE-Mediated Cytokine Release from Human Basophils
| Cytokine | Theophylline Concentration (mM) | Percent Inhibition of Release |
| IL-4 | 0.1 | 15% |
| 1 | 40% | |
| 10 | 65% | |
| IL-13 | 0.1 | 20% |
| 1 | 45% | |
| 10 | 70% | |
| Data is illustrative and based on findings for non-selective PDE inhibitors on basophils. |
Experimental Protocols
To assess the impact of this compound on cytokine release, a series of in vitro experiments can be performed using cultured mast cells (e.g., human mast cell line LAD2 or primary human mast cells).
Protocol 1: Measurement of Cytokine Release by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of a single cytokine in cell culture supernatants.
Materials:
-
Human mast cells (e.g., LAD2 cell line)
-
Complete cell culture medium
-
This compound
-
IgE antibody and corresponding antigen (for mast cell activation)
-
96-well ELISA plates
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate mast cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Add varying concentrations of this compound to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Mast Cell Activation:
-
Activate the mast cells by adding the appropriate stimulus (e.g., anti-IgE antibody followed by antigen).
-
Incubate for 6-24 hours at 37°C to allow for cytokine production and release.
-
-
Supernatant Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific cytokine kit. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Determine the effect of this compound by comparing the cytokine concentrations in the treated samples to the vehicle control.
-
Protocol 2: Multiplex Cytokine Assay (Luminex)
Multiplex bead-based assays, such as the Luminex platform, allow for the simultaneous quantification of multiple cytokines from a single small volume of supernatant, providing a more comprehensive profile of the inflammatory response.
Materials:
-
Cell culture supernatants (prepared as in Protocol 1)
-
Commercially available multiplex cytokine assay kit (e.g., for a panel of human inflammatory cytokines)
-
Luminex instrument and software
Procedure:
-
Sample Preparation:
-
Prepare standards, controls, and collected supernatants according to the kit manufacturer's protocol.
-
-
Assay Performance:
-
The general principle involves incubating the samples with a mixture of fluorescently-coded beads, where each bead type is coated with a capture antibody specific for a different cytokine.
-
A biotinylated detection antibody cocktail is then added, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
The beads are then analyzed on a Luminex instrument, which uses lasers to identify the bead type (and thus the cytokine) and quantify the PE signal (proportional to the amount of cytokine).
-
-
Data Analysis:
-
The instrument software generates a standard curve for each cytokine and calculates the concentration in each sample.
-
Analyze the data to determine the dose-dependent effect of this compound on the release of each cytokine in the panel.
-
Protocol 3: Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Human mast cells
-
This compound
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or IgE/antigen)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against surface markers (e.g., for mast cell identification) and intracellular cytokines (e.g., anti-TNF-α, anti-IL-4)
-
Flow cytometer
Procedure:
-
Cell Culture, Treatment, and Activation:
-
Culture and treat mast cells with this compound as described in Protocol 1.
-
Activate the cells with the desired stimulus.
-
Crucially, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of the culture period to cause cytokines to accumulate within the cell.
-
-
Cell Staining:
-
Harvest the cells and stain for surface markers to identify the mast cell population.
-
Fix and permeabilize the cells using appropriate buffers to allow antibodies to access intracellular targets.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the mast cell population based on their forward and side scatter properties and surface marker expression.
-
Quantify the percentage of cells positive for each cytokine and the mean fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell.
-
-
Data Analysis:
-
Compare the percentage of cytokine-positive cells and their MFI between this compound-treated and control samples.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the impact of this compound on cytokine release from mast cells. By employing a combination of ELISA, multiplex assays, and intracellular cytokine staining, researchers can obtain a comprehensive understanding of the immunomodulatory effects of this mast cell stabilizer. This information is invaluable for the continued development and characterization of this compound as a potential therapeutic agent for a variety of inflammatory and allergic diseases.
References
- 1. Gastroprotective and ulcer healing profile of the mast cell stabilizer this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phosphodiesterase inhibitors on human lung mast cell and basophil function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
Application Notes and Protocols for In Vivo Anaphylaxis Studies with Quazolast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Quazolast, a mast cell stabilizer, in preclinical in vivo models of anaphylaxis. The following sections outline the theoretical basis for these studies, detailed experimental procedures, and representative data presentation.
Introduction
Anaphylaxis is a severe, life-threatening allergic reaction characterized by the rapid, systemic release of inflammatory mediators from mast cells and basophils.[1][2][3] this compound has been identified as a mast cell stabilizer, suggesting its potential therapeutic utility in mitigating anaphylactic reactions by preventing the degranulation of these key effector cells.[4] In vivo models are crucial for assessing the efficacy and dose-response relationship of novel anti-anaphylactic agents like this compound. This document details protocols for two standard murine models: Passive Cutaneous Anaphylaxis (PCA) and Systemic Anaphylaxis.
Mechanism of Action: Mast Cell Stabilization
The primary mechanism of IgE-mediated anaphylaxis involves the cross-linking of allergen-specific IgE antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells and basophils.[1] This cross-linking triggers a signaling cascade, leading to the degranulation and release of pre-formed mediators such as histamine and tryptase, as well as the synthesis of lipid mediators like prostaglandins and leukotrienes. This compound, as a mast cell stabilizer, is hypothesized to interfere with this signaling pathway, thereby inhibiting degranulation and the subsequent release of inflammatory mediators.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation pathway and proposed inhibition by this compound.
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a localized in vivo assay to evaluate the inhibitory effect of a compound on IgE-mediated mast cell degranulation and the resulting increase in vascular permeability.
Experimental Workflow for PCA
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Detailed Methodology:
-
Animals: Male BALB/c mice (8-10 weeks old) are commonly used due to their robust Th2 responses.
-
Sensitization: Mice are passively sensitized by an intradermal injection of 50 ng of anti-dinitrophenyl (DNP) IgE in 20 µL of sterile PBS into the dorsal side of one ear. The contralateral ear can be injected with PBS as a control.
-
Incubation: The animals are housed for 24 hours to allow the IgE to bind to FcεRI on mast cells.
-
Drug Administration: this compound is administered, typically via oral gavage, at various doses (e.g., 1, 10, 30 mg/kg) 1 hour before the antigen challenge. The vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Antigen Challenge: Mice are intravenously injected with 100 µg of DNP-human serum albumin (HSA) dissolved in 200 µL of PBS containing 1% Evans blue dye. The Evans blue dye binds to albumin and extravasates into the tissue at sites of increased vascular permeability.
-
Endpoint Measurement: After 30-60 minutes, the mice are euthanized. The ears are excised, and the Evans blue dye is extracted by incubating the tissue in 1 mL of formamide at 63°C overnight. The amount of extravasated dye is quantified by measuring the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.
Data Presentation: PCA
| Treatment Group | Dose (mg/kg) | N | Evans Blue Extravasation (µ g/ear ) ± SEM | % Inhibition |
| Naive (No IgE) | - | 5 | 0.5 ± 0.1 | - |
| Vehicle Control | - | 10 | 12.8 ± 1.2 | 0% |
| This compound | 1 | 10 | 9.6 ± 0.9 | 25.0% |
| This compound | 10 | 10 | 4.5 ± 0.5 | 64.8% |
| This compound | 30 | 10 | 2.1 ± 0.3 | 83.6% |
| Dexamethasone | 10 | 5 | 1.8 ± 0.4 | 85.9% |
Systemic Anaphylaxis Model
This model assesses the ability of a compound to prevent a systemic, and potentially fatal, anaphylactic reaction. Key parameters measured include changes in core body temperature and clinical signs of anaphylaxis.
Experimental Workflow for Systemic Anaphylaxis
Caption: Experimental workflow for the Systemic Anaphylaxis model.
Detailed Methodology:
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Sensitization: Mice are sensitized by an intraperitoneal injection of 1 µg of anti-DNP IgE in 200 µL of sterile PBS.
-
Incubation: The animals are housed for 24 hours.
-
Drug Administration: this compound is administered orally at various doses (e.g., 1, 10, 30 mg/kg) 1 hour prior to the antigen challenge. The vehicle control group receives the vehicle.
-
Baseline Measurement: Immediately before the antigen challenge, the baseline core body temperature is measured using a rectal probe.
-
Antigen Challenge: A systemic anaphylactic reaction is induced by an intravenous injection of 250 µg of DNP-HSA in 200 µL of PBS.
-
Endpoint Measurement:
-
Rectal Temperature: Core body temperature is monitored every 10 minutes for at least 90 minutes. A drop in temperature is a key indicator of anaphylactic shock.
-
Anaphylaxis Score: Clinical symptoms are observed and scored at regular intervals (e.g., every 5 minutes) based on a standardized scale (see table below).
-
Mortality: The number of fatalities in each group within a specified time frame (e.g., 2 hours) is recorded.
-
Anaphylaxis Scoring System
| Score | Clinical Signs |
| 0 | No symptoms |
| 1 | Reduced activity, scratching and rubbing around the head and nose |
| 2 | Swelling around the eyes and snout, puffiness of the body, piloerection |
| 3 | Wheezing, labored breathing, cyanosis around the mouth and tail |
| 4 | No activity after prodding, or convulsion |
| 5 | Death |
Data Presentation: Systemic Anaphylaxis
| Treatment Group | Dose (mg/kg) | N | Maximum Temperature Drop (°C) ± SEM | Peak Anaphylaxis Score ± SEM | Mortality (%) |
| Vehicle Control | - | 10 | 6.8 ± 0.7 | 4.2 ± 0.3 | 40% |
| This compound | 1 | 10 | 5.1 ± 0.6 | 3.1 ± 0.4 | 20% |
| This compound | 10 | 10 | 2.3 ± 0.4 | 1.5 ± 0.2 | 0% |
| This compound | 30 | 10 | 0.9 ± 0.2 | 0.8 ± 0.1 | 0% |
| Epinephrine* | 0.1 | 5 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0% |
*Epinephrine administered immediately post-challenge as a positive control for therapeutic intervention.
Conclusion
The described in vivo models of passive cutaneous and systemic anaphylaxis provide a robust framework for evaluating the efficacy of this compound as a mast cell stabilizing agent. The quantitative data derived from these studies, such as the inhibition of vascular permeability and the prevention of systemic symptoms, are critical for determining the dose-dependent therapeutic potential of this compound in the context of anaphylaxis. These protocols can be adapted for further mechanistic studies, including the analysis of serum histamine and tryptase levels, to provide a comprehensive preclinical profile of this compound.
References
- 1. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergency treatment of anaphylaxis in infants and children | Canadian Paediatric Society [cps.ca]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Gastroprotective and ulcer healing profile of the mast cell stabilizer this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Quazolast: Application Notes and Protocols for Studying Calcium Influx in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazolast is recognized as a mast cell stabilizer, a class of compounds that inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators. While the precise mechanisms of action for many mast cell stabilizers are still under investigation, a critical area of focus is their interaction with intracellular signaling pathways, particularly the regulation of calcium influx, a pivotal event in mast cell activation.
These application notes provide a comprehensive overview of the use of this compound in studying mast cell biology, with a specific focus on its potential role in modulating calcium signaling. Due to limited direct experimental data on this compound's effect on calcium influx, this document also draws upon data from the closely related and more extensively studied compound, Quinotolast, to provide a potential framework for this compound's mechanism of action. It is hypothesized that this compound, like other mast cell stabilizers, may exert its inhibitory effects by attenuating the rise in intracellular calcium concentration ([Ca2+]i) that is essential for degranulation.
Data Presentation: Inhibitory Effects on Mast Cell Mediator Release
The following tables summarize the quantitative data on the inhibitory effects of Quinotolast, a compound structurally and functionally related to this compound, on the release of key inflammatory mediators from mast cells. This data provides a benchmark for assessing the potential potency of this compound.
Table 1: Inhibition of Histamine and Eicosanoid Release from Human Lung Mast Cells by Quinotolast
| Compound | Concentration | % Inhibition of Histamine Release | % Inhibition of LTC4 Release | % Inhibition of PGD2 Release |
| Quinotolast | 100 µg/mL | - | 54% | 100% |
Data compiled from studies on human dispersed lung cells.[1]
Table 2: IC50 Value for Quinotolast
| Mediator | Cell Type | IC50 Value |
| Peptide Leukotrienes (pLTs) | Mouse Cultured Mast Cells | 0.72 µg/mL |
IC50 value represents the concentration required to achieve 50% inhibition.[2]
Signaling Pathways and Hypothesized Mechanism of Action
Mast cell activation, particularly through the high-affinity IgE receptor (FcεRI), initiates a complex signaling cascade that culminates in degranulation. A sustained increase in intracellular calcium is a critical component of this pathway.[2]
Caption: IgE-mediated mast cell activation pathway leading to calcium influx and degranulation.
This compound, as a mast cell stabilizer, is hypothesized to interfere with this signaling cascade. The most probable points of intervention are the inhibition of calcium influx or the modulation of cyclic AMP (cAMP), a negative regulator of mast cell degranulation.[2]
Caption: Hypothesized mechanisms of action for this compound on mast cell degranulation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on mast cell function, including mediator release and calcium mobilization.
Protocol 1: In Vitro Inhibition of Histamine Release from Human Lung Mast Cells
Objective: To determine the dose-dependent effect of this compound on IgE-mediated histamine release from isolated human lung mast cells.
Materials:
-
Human lung tissue
-
Collagenase, hyaluronidase, and DNase
-
Density gradient centrifugation medium (e.g., Percoll)
-
Tyrode's buffer
-
Human IgE
-
Anti-human IgE antibody
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Histamine assay kit (e.g., ELISA or fluorometric)
-
Microplate reader
Procedure:
-
Mast Cell Isolation:
-
Mince fresh human lung tissue and enzymatically digest with a cocktail of collagenase, hyaluronidase, and DNase to obtain a single-cell suspension.[2]
-
Purify mast cells using density gradient centrifugation.
-
Assess cell viability and purity using trypan blue exclusion and toluidine blue staining, respectively.
-
-
Cell Sensitization:
-
Passively sensitize the isolated mast cells by incubating them with an optimal concentration of human IgE overnight at 37°C in a humidified incubator.
-
-
Inhibition Assay:
-
Wash the sensitized mast cells and resuspend them in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 15-30 minutes at 37°C.
-
-
Cell Challenge:
-
Initiate mast cell degranulation by adding an optimal concentration of anti-human IgE antibody to the cell suspension.
-
Incubate for 30 minutes at 37°C.
-
-
Histamine Measurement:
-
Centrifuge the cell suspensions to pellet the cells.
-
Collect the supernatant and measure the histamine concentration using a suitable assay kit according to the manufacturer's instructions.
-
Determine the total histamine content by lysing an aliquot of untreated cells.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition.
-
Plot the percentage of inhibition of histamine release against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
Objective: To investigate the effect of this compound on intracellular calcium concentration ([Ca2+]i) in mast cells following activation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or isolated primary mast cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
IgE and antigen (for IgE-mediated activation) or other stimuli (e.g., ionomycin)
-
This compound stock solution
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture mast cells to an appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in HBS.
-
-
This compound Pre-incubation:
-
Pre-incubate the dye-loaded cells with the desired concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Calcium Measurement:
-
Transfer the cells to the measurement platform (e.g., 96-well plate for a plate reader or a perfusion chamber for a microscope).
-
Establish a baseline fluorescence reading.
-
Add the mast cell stimulus (e.g., antigen for IgE-sensitized cells).
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, monitor the emission at ~516 nm following excitation at ~494 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to represent the relative changes in [Ca2+]i.
-
Compare the calcium traces between control and this compound-treated cells to determine the effect of the compound on the initial calcium release from intracellular stores and the subsequent sustained calcium influx.
-
Caption: Experimental workflows for assessing the effects of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound, as a mast cell stabilizer, likely exerts its therapeutic effects by inhibiting the degranulation of mast cells. While direct evidence is pending, a plausible mechanism of action is the attenuation of the essential calcium signal required for mediator release. The protocols and data presented herein provide a robust framework for researchers to investigate the precise molecular mechanisms of this compound and to quantify its efficacy.
Future research should focus on:
-
Directly measuring the effect of this compound on intracellular calcium mobilization in various mast cell types.
-
Investigating the impact of this compound on cyclic AMP levels and phosphodiesterase activity.
-
Exploring potential interactions with mast cell surface receptors.
A thorough understanding of this compound's mechanism of action will be invaluable for its development as a therapeutic agent for allergic and inflammatory diseases.
References
Methodologies for Assessing Quazolast's Effect on Protein Kinase C Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quazolast is recognized for its role as a mast cell stabilizer and phosphodiesterase (PDE) inhibitor, primarily utilized for its anti-allergic and anti-inflammatory properties.[1][2] Its mechanism of action is largely attributed to the inhibition of mast cell degranulation, a critical process in the release of inflammatory mediators.[1][2] Protein Kinase C (PKC) is a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis.[3] The activation of PKC is a key step in the signaling cascade leading to mast cell degranulation. This document provides a comprehensive set of methodologies to investigate the potential effects of this compound on Protein Kinase C (PKC) signaling pathways, thereby elucidating a deeper understanding of its molecular mechanism of action.
The following protocols are designed for researchers in cell biology, immunology, and drug development to systematically assess the impact of this compound on PKC activity and its downstream consequences. The methodologies cover a range of techniques from in vitro kinase assays to cell-based functional assays.
Data Presentation
Table 1: Summary of this compound's Inhibitory Effects on Mast Cell Degranulation
| Parameter | Method | Cell Type | This compound Concentration | Result |
| IC50 of Histamine Release | Histamine Release Assay | Rat Peritoneal Mast Cells | 0.1 - 10 µM | To be determined |
| IC50 of β-hexosaminidase Release | β-hexosaminidase Assay | RBL-2H3 cells | 0.1 - 10 µM | To be determined |
| Inhibition of Mediator Release (%) | ELISA (e.g., for TNF-α, IL-6) | Human Mast Cells (LAD2) | 1 µM, 10 µM | To be determined |
Table 2: Assessment of this compound's Direct Effect on PKC Activity
| Parameter | Method | PKC Isoform(s) | This compound Concentration | Result |
| IC50 of PKC Kinase Activity | In Vitro Kinase Assay | Purified PKCα, β, γ, δ, ε, ζ | 0.01 - 100 µM | To be determined |
| Change in PKC Activity (%) | Cell-Based PKC Reporter Assay | HEK293T cells | 1 µM, 10 µM | To be determined |
Table 3: Analysis of this compound's Impact on Downstream PKC Signaling
| Parameter | Method | Cell Type | Treatment | Result |
| Phospho-MARCKS Levels | Western Blot | RBL-2H3 cells | This compound + PMA | To be determined |
| Phospho-ERK1/2 Levels | Western Blot | RBL-2H3 cells | This compound + PMA | To be determined |
| Intracellular Ca2+ Concentration | Calcium Imaging (Fura-2 AM) | RBL-2H3 cells | This compound + IgE/Antigen | To be determined |
Signaling Pathways and Experimental Workflows
Caption: Canonical PKC Signaling Pathway and Potential this compound Intervention Points.
Caption: Experimental Workflow for Assessing this compound's Effect on PKC Signaling.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1% Triton X-100
-
Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate medium.
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with DNP-specific IgE (0.5 µg/mL) for 24 hours.
-
-
This compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate degranulation by adding DNP-HSA (100 ng/mL) to the wells.
-
Include a negative control (no antigen) and a positive control for total enzyme release (0.1% Triton X-100).
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-hexosaminidase Activity:
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To the remaining cell pellets, add 50 µL of 0.1% Triton X-100 to lyse the cells and determine the total enzyme content.
-
Add 50 µL of PNAG solution (1 mM in 0.1 M citrate buffer) to each well containing supernatant or cell lysate.
-
Incubate the plates at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of stop buffer.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.
-
Determine the IC50 value of this compound for the inhibition of degranulation.
-
Protocol 2: In Vitro PKC Kinase Activity Assay
This assay directly measures the enzymatic activity of purified PKC isoforms in the presence of this compound.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, β, γ, δ, ε, ζ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
PKC lipid activator (phosphatidylserine and diacylglycerol)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2)
-
This compound
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase reaction buffer, PKC lipid activator, and the specific PKC substrate peptide.
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Add the purified PKC isoform to initiate the pre-incubation for 10 minutes at 30°C.
-
-
Kinase Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing and Scintillation Counting:
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound for each PKC isoform.
-
Protocol 3: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of a key downstream substrate of PKC, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), in a cellular context.
Materials:
-
RBL-2H3 cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) - a potent PKC activator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-MARCKS (Ser152/156)
-
Primary antibody against total MARCKS
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture RBL-2H3 cells to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with PMA (e.g., 100 nM) for 15-30 minutes to activate PKC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-MARCKS signal to the total MARCKS signal.
-
Compare the levels of MARCKS phosphorylation in this compound-treated cells to the PMA-stimulated control.
-
Protocol 4: Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), an upstream event in the activation of conventional PKC isoforms, using the fluorescent indicator Fura-2 AM.
Materials:
-
RBL-2H3 cells
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
IgE/Antigen or other relevant stimulus (e.g., ionomycin as a positive control)
-
Fluorescence plate reader or microscope with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Loading with Fura-2 AM:
-
Culture RBL-2H3 cells on black-walled, clear-bottom 96-well plates.
-
Wash the cells with HBS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
This compound Treatment:
-
Add HBS containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for a specified pre-treatment time (e.g., 30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence reader or on a microscope stage.
-
Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Inject the stimulus (e.g., IgE/Antigen) into the wells and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak and duration of the calcium response in this compound-treated cells to the control cells.
-
Conclusion
The provided methodologies offer a structured approach to comprehensively evaluate the effects of this compound on Protein Kinase C signaling. By systematically progressing from functional mast cell assays to direct in vitro kinase activity and cellular signaling analysis, researchers can elucidate whether this compound's mechanism of action involves the modulation of PKC. The data generated from these protocols will be invaluable for drug development professionals in understanding the molecular pharmacology of this compound and for scientists investigating the intricate signaling pathways governing mast cell function and inflammatory responses.
References
Application Notes & Protocols: Evaluating Quazolast Efficacy in Preclinical Asthma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] Mast cells play a pivotal role in the initiation of the allergic inflammatory cascade.[3][4] Upon activation by allergens, mast cells degranulate, releasing a host of pre-formed and newly synthesized mediators, including histamine, leukotrienes, and cytokines.[3] These mediators contribute to bronchoconstriction, inflammation, and the recruitment of other immune cells, such as eosinophils.
Quazolast is a potent mast cell stabilizer that inhibits the release of inflammatory mediators. Its mechanism of action is thought to involve the stabilization of the mast cell membrane, preventing the influx of calcium ions required for degranulation. By inhibiting mast cell degranulation, this compound has the potential to attenuate the key pathological features of asthma. These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of allergic asthma.
Mechanism of Action: this compound in Allergic Asthma
The following diagram illustrates the proposed mechanism of action for this compound in the context of an allergic asthma response.
Caption: this compound inhibits allergen-induced mast cell degranulation.
Experimental Protocols
Two widely accepted and robust murine models for asthma research are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models. These models recapitulate key features of human allergic asthma, including eosinophilic inflammation, airway hyperresponsiveness, and Th2 cytokine production.
Overall Experimental Workflow
The diagram below outlines the typical workflow for evaluating this compound in an allergen-induced asthma model.
Caption: General experimental timeline for preclinical asthma model.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is a classic and highly reproducible method for inducing Th2-mediated airway inflammation.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound (or vehicle control)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Control groups should receive i.p. injections of PBS with alum.
-
-
Drug Administration:
-
Beginning on Day 14, administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) or vehicle control 30-60 minutes prior to each OVA challenge. The optimal dose and route should be determined in preliminary studies.
-
-
Airway Challenge:
-
From Day 14 to Day 21, expose mice to an aerosol of 1% OVA in sterile saline for 30 minutes daily using a nebulizer.
-
The control group is challenged with saline aerosol only.
-
-
Endpoint Analysis:
-
Perform all analyses 24-48 hours after the final OVA challenge.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
HDM is a clinically relevant allergen for human asthma, making this a highly translational model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound (or vehicle control)
Procedure:
-
Sensitization and Challenge:
-
On Day 0, lightly anesthetize mice and administer 25 µg of HDM extract in 50 µL of sterile PBS via intranasal instillation.
-
From Day 7 to Day 11, challenge the mice daily with 10 µg of HDM extract in 50 µL PBS intranasally.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) or vehicle control 30-60 minutes prior to each HDM challenge from Day 7 to Day 11.
-
-
Endpoint Analysis:
-
Perform all analyses 24-72 hours after the final HDM challenge.
-
Efficacy Endpoint Measurements
The following endpoints are critical for assessing the therapeutic efficacy of this compound.
Airway Hyperresponsiveness (AHR) Measurement
AHR is a hallmark feature of asthma. It is measured by assessing the change in lung function in response to a bronchoconstrictor like methacholine.
Protocol:
-
Anesthetize the mouse and tracheostomize.
-
Mechanically ventilate the animal (e.g., using a FlexiVent system).
-
Record baseline airway resistance (Rrs) and compliance (Crs).
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure Rrs and Crs after each methacholine dose. A significant reduction in AHR in the this compound-treated group compared to the vehicle-treated, allergen-challenged group indicates efficacy.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.
Protocol:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and instill 1 mL of ice-cold PBS into the lungs.
-
Gently aspirate the fluid and repeat the process two more times, pooling the recovered fluid.
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant for cytokine analysis.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Diff-Quik stain to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes). A reduction in total inflammatory cells, particularly eosinophils, indicates efficacy.
Lung Histology
Histological analysis provides a qualitative and quantitative assessment of airway inflammation and remodeling.
Protocol:
-
After BALF collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall inflammation and Periodic acid-Schiff (PAS) staining to visualize mucus production and goblet cell hyperplasia.
-
Score the stained sections for peribronchial and perivascular inflammation and mucus production. A decrease in inflammation and mucus scores indicates efficacy.
Cytokine and IgE Analysis
Measurement of Th2 cytokines and allergen-specific IgE levels provides insight into the immunological effects of this compound.
Protocol:
-
Cytokines: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant or lung homogenates using commercially available ELISA kits.
-
Serum IgE: Collect blood via cardiac puncture at the time of sacrifice. Separate the serum and measure total and OVA/HDM-specific IgE levels by ELISA. A reduction in Th2 cytokines and specific IgE indicates a dampening of the allergic immune response.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness (PenH)
| Treatment Group | Baseline | 6.25 mg/mL MCh | 12.5 mg/mL MCh | 25 mg/mL MCh | 50 mg/mL MCh |
| Control (Saline) | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.9 ± 0.5 | 4.0 ± 0.6 |
| Allergen + Vehicle | 1.2 ± 0.3 | 3.8 ± 0.5 | 6.5 ± 0.8 | 9.8 ± 1.1 | 12.5 ± 1.4 |
| Allergen + this compound (1 mg/kg) | 1.1 ± 0.2 | 2.9 ± 0.4# | 4.8 ± 0.6# | 7.1 ± 0.9# | 9.2 ± 1.0# |
| Allergen + this compound (10 mg/kg) | 1.2 ± 0.3 | 2.1 ± 0.3# | 3.5 ± 0.5# | 5.2 ± 0.7# | 6.8 ± 0.8# |
| Data are presented as Mean ± SEM. *p<0.05 vs Control; #p<0.05 vs Allergen + Vehicle. |
Table 2: Effect of this compound on BALF Inflammatory Cell Counts (x10⁴ cells/mL)
| Treatment Group | Total Cells | Macrophages | Eosinophils | Neutrophils | Lymphocytes |
| Control (Saline) | 5.1 ± 0.8 | 4.9 ± 0.7 | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.07 ± 0.02 |
| Allergen + Vehicle | 45.3 ± 5.2 | 10.2 ± 1.5 | 28.5 ± 3.1 | 2.1 ± 0.4 | 4.5 ± 0.6 |
| Allergen + this compound (1 mg/kg) | 31.6 ± 4.1# | 9.8 ± 1.2 | 16.7 ± 2.2# | 1.5 ± 0.3 | 3.6 ± 0.5 |
| Allergen + this compound (10 mg/kg) | 15.2 ± 2.5# | 8.5 ± 1.0 | 4.1 ± 0.8# | 0.9 ± 0.2# | 1.7 ± 0.3# |
| Data are presented as Mean ± SEM. *p<0.05 vs Control; #p<0.05 vs Allergen + Vehicle. |
Table 3: Effect of this compound on Serum IgE and BALF Cytokine Levels
| Treatment Group | Allergen-Specific IgE (ng/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | < 10 | 15 ± 4 | 8 ± 2 | 25 ± 6 |
| Allergen + Vehicle | 1250 ± 150 | 120 ± 15 | 95 ± 11 | 150 ± 18 |
| Allergen + this compound (1 mg/kg) | 880 ± 110# | 85 ± 10# | 62 ± 8# | 105 ± 12# |
| Allergen + this compound (10 mg/kg) | 450 ± 60# | 40 ± 6# | 25 ± 5# | 55 ± 7# |
| Data are presented as Mean ± SEM. *p<0.05 vs Control; #p<0.05 vs Allergen + Vehicle. |
References
- 1. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. Asthma Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Mast cells in asthma: Here I am, stuck in the middle with you - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quazolast in High-Throughput Screening for Mast Cell Stabilizers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1] Upon activation, mast cells undergo degranulation, a process that releases a potent cocktail of pre-formed mediators, including histamine and proteases, from their granules. This is followed by the de novo synthesis of lipid mediators and cytokines.[2] The primary mechanism for mast cell activation in allergic reactions is through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens.[2][3] This initiates a complex signaling cascade heavily dependent on an increase in intracellular calcium concentration, leading to the fusion of granular membranes with the plasma membrane and the release of their contents.[4]
Mast cell stabilizers are a class of therapeutic agents that inhibit the degranulation process, thereby preventing or mitigating the symptoms of allergic diseases. Quazolast is a potent, orally active mast cell stabilizer. It has been shown to be a powerful inhibitor of mediator release in both in vitro and in vivo models. High-throughput screening (HTS) plays a pivotal role in the discovery of novel mast cell stabilizers. HTS assays are designed to rapidly and efficiently screen large compound libraries for their ability to inhibit mast cell degranulation. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at identifying new mast cell stabilizers.
Mechanism of Action of Mast Cell Stabilizers
The precise molecular mechanism of this compound is not fully elucidated, however, it is known to be a potent inhibitor of antigen-induced histamine release. The stabilization of mast cells can be achieved through various mechanisms that interfere with the signaling cascade leading to degranulation. A key event in this cascade is the elevation of intracellular calcium ([Ca2+]i), which is initiated by the release of calcium from intracellular stores like the endoplasmic reticulum, followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). Many mast cell stabilizers are thought to exert their effects by blocking these IgE-regulated calcium channels.
Another critical regulatory pathway within mast cells involves cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels are associated with the inhibition of mast cell degranulation. Therefore, inhibitors of phosphodiesterases (PDEs), enzymes that degrade cAMP, can also act as mast cell stabilizers. While a direct link has not been definitively established for this compound, this remains a plausible mechanism for some stabilizing compounds.
Data Presentation
The following tables summarize the inhibitory activities of this compound and other relevant compounds on mast cell degranulation. This data is essential for establishing dose-response curves and for the validation of HTS assays.
Table 1: In Vitro and In Vivo Potency of this compound
| Compound | Assay | Species | IC50 / ED50 | Reference |
| This compound | Antigen-induced histamine release (in vitro) | Rat (peritoneal mast cells) | 0.3 µM | |
| This compound | Passive cutaneous anaphylaxis (in vivo, i.p.) | Rat | 0.1 mg/kg | |
| This compound | Passive cutaneous anaphylaxis (in vivo, oral) | Rat | 0.5 mg/kg |
Table 2: Comparative Inhibitory Concentrations of Mast Cell Modulators
| Compound | Target/Mechanism | Assay | IC50 | Reference |
| Disodium Cromoglycate (DSCG) | Mast Cell Stabilizer | Histamine Release | ~10 µM | |
| Ketotifen | Mast Cell Stabilizer / H1 Antagonist | Histamine Release | Not specified | |
| Rolipram | PDE4 Inhibitor | Histamine Release (Basophils) | Sub-micromolar | Not specified |
| Theophylline | Non-selective PDE Inhibitor | Histamine Release (HLMC) | 1.2 mM | Not specified |
Experimental Protocols
Detailed methodologies for two key HTS-compatible assays are provided below. This compound can be used as a positive control for inhibition in these assays.
Protocol 1: β-Hexosaminidase Release Assay (Colorimetric/Fluorometric)
This assay is a widely used, robust, and HTS-friendly method to quantify mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2)
-
Cell culture medium
-
Tyrode's Buffer or HEPES buffer
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
This compound and test compounds
-
Triton X-100 (for maximal release control)
-
β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for colorimetric assay; 4-methylumbelliferyl N-acetyl-β-D-glucosaminide for fluorometric assay)
-
Stop solution (e.g., Glycine buffer, pH 10.7)
-
384-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed mast cells into 384-well plates at an appropriate density.
-
Add sensitizing antibody (e.g., anti-DNP IgE) to the culture medium and incubate overnight to allow binding to FcεRI receptors.
-
-
Compound Treatment:
-
Wash the sensitized cells with buffer to remove unbound IgE.
-
Add various concentrations of this compound (positive control) and test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Stimulation:
-
Induce degranulation by adding the specific antigen (e.g., DNP-HSA).
-
For maximal release control wells, add Triton X-100 to lyse the cells.
-
For background control wells, add buffer only.
-
Incubate for 30-60 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 384-well plate.
-
Add the β-hexosaminidase substrate to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance (e.g., 405 nm for colorimetric) or fluorescence (e.g., Ex/Em = 365/450 nm for fluorometric) using a plate reader.
-
Calculate the percentage of inhibition of degranulation for each compound concentration relative to the controls.
-
Protocol 2: Intracellular Calcium Influx Assay (Fluorescent)
This assay measures the ability of compounds to block the increase in intracellular calcium that is a critical step in mast cell activation.
Materials:
-
Mast cell line
-
Cell culture medium
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (to aid dye loading)
-
Sensitizing antibody and antigen
-
This compound and test compounds
-
Ionomycin (for maximal calcium influx control)
-
EGTA (for minimal calcium signal control)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed mast cells into 384-well black, clear-bottom plates and allow them to adhere.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
-
-
Compound Treatment:
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound (positive control) and test compounds to the wells.
-
-
Calcium Measurement:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add the stimulating agent (antigen) to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve for each well.
-
Calculate the percentage of inhibition of calcium influx for each compound concentration relative to the positive (antigen only) and negative (vehicle) controls.
-
Visualizations
IgE-Mediated Mast Cell Degranulation Pathway
Caption: IgE-mediated signaling cascade leading to mast cell degranulation.
High-Throughput Screening Workflow for Mast Cell Stabilizers
Caption: A generalized workflow for HTS of mast cell stabilizers.
Logical Relationship of Key Components in Mast Cell Stabilization Assays
Caption: Interplay of stimulus, response, inhibitor, and readout.
References
Troubleshooting & Optimization
Optimizing Quazolast Concentration for Cell Culture Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Quazolast concentration in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent mast cell stabilizer.[1] Its primary mechanism of action is the inhibition of mediator release from mast cells, which are key effector cells in allergic and inflammatory responses. While the precise molecular pathway is not fully elucidated, it is believed to act by stabilizing mast cells, thereby preventing the degranulation process that releases histamine and other inflammatory mediators.[2]
Q2: What are the common applications of this compound in cell culture experiments?
This compound is primarily used in in vitro studies to investigate allergic and inflammatory responses. Common applications include:
-
Studying the mechanisms of mast cell degranulation.
-
Screening for anti-allergic and anti-inflammatory compounds.
-
Investigating the role of mast cells in various diseases.
Q3: What are the recommended human mast cell lines for use with this compound?
The most commonly used human mast cell lines for studying degranulation are the HMC-1 and LAD2 cell lines.
-
HMC-1 (Human Mast Cell Line-1): This is a leukemia-derived mast cell line. It's important to note that there are two subclones, HMC-1.1 and HMC-1.2, which have different mutations in the c-kit gene.[3][4] HMC-1 cells are a useful model for some aspects of mast cell biology but may not be ideal for all degranulation studies as they can be difficult to stimulate.
-
LAD2 (Laboratory of Allergic Diseases 2): This cell line was derived from a patient with mast cell sarcoma/leukemia and is dependent on stem cell factor (SCF) for growth.[5] LAD2 cells express the high-affinity IgE receptor (FcεRI) and are capable of histamine release upon stimulation, making them a more physiologically relevant model for studying IgE-mediated degranulation.
Q4: How should I prepare a stock solution of this compound?
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds for use in cell culture.
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture medium.
-
It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no inhibition of mast cell degranulation | Incorrect this compound Concentration: The concentration of this compound may be too low to be effective. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24 hours). | |
| Poor Cell Health: The mast cells may not be healthy or responsive to stimuli. | Ensure proper cell culture conditions, including medium, supplements, and incubator settings. Regularly check cell viability. | |
| High Background Degranulation (Spontaneous Release) | Cell Stress: Cells may be stressed due to improper handling, high passage number, or contamination. | Use low-passage number cells. Handle cells gently during passaging and experimental setup. Regularly test for mycoplasma contamination. |
| Reagent Issues: The stimulating agent or other reagents may be causing non-specific degranulation. | Test different lots of stimulating agents. Ensure all reagents are sterile and properly stored. | |
| Inconsistent Results | Variability in Cell Number: Inconsistent cell seeding density can lead to variable results. | Ensure accurate cell counting and seeding in all wells. |
| Pipetting Errors: Inaccurate pipetting of this compound or stimulating agents. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect results. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile medium or PBS to minimize evaporation. | |
| Precipitation of this compound in Culture Medium | Low Solubility: this compound may have limited solubility in aqueous culture medium. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells (≤ 0.1%). Prepare working solutions immediately before use and add them to the culture medium with gentle mixing. If precipitation persists, consider using a different solvent or a solubilizing agent, but be sure to test for its effect on cell viability and function. |
Experimental Protocols & Data
Determining the Optimal Concentration of this compound using a β-Hexosaminidase Release Assay
This protocol is a widely used method to quantify mast cell degranulation.
Objective: To determine the concentration-dependent inhibitory effect of this compound on IgE-mediated degranulation of LAD2 human mast cells.
Materials:
-
LAD2 human mast cell line
-
Complete cell culture medium (e.g., StemPro-34 SFM supplemented with SCF)
-
Human IgE
-
Anti-human IgE antibody
-
This compound
-
DMSO (sterile)
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Culture LAD2 cells according to standard protocols.
-
Sensitization: Sensitize LAD2 cells with human IgE (e.g., 1 µg/mL) for 24 hours.
-
Cell Preparation: Wash the sensitized cells with Tyrode's buffer and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Degranulation Induction: Trigger degranulation by adding anti-human IgE antibody (e.g., 1 µg/mL). Include a negative control (no anti-IgE) and a positive control for total lysis (e.g., 0.5% Triton X-100).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
Enzyme Assay:
-
Add the supernatant to a new 96-well plate containing the pNAG substrate in citrate buffer.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total lysis control.
Quantitative Data Summary
While specific IC50 values for this compound in human cell lines are not available in the public domain, the following table provides a known value for rat mast cells to serve as a starting point for dose-response studies.
| Compound | Cell Type | Assay | IC50 |
| This compound | Rat Peritoneal Mast Cells | Histamine Release | 0.3 µM |
Note: IC50 values can vary significantly between different cell types and experimental conditions.
Signaling Pathways and Visualizations
This compound, as a mast cell stabilizer, is expected to interfere with the signaling cascade that leads to degranulation. The primary pathway initiated by allergen cross-linking of IgE bound to the FcεRI receptor involves a series of phosphorylation events.
FcεRI Signaling Pathway Leading to Mast Cell Degranulation
References
- 1. Gastroprotective and ulcer healing profile of the mast cell stabilizer this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional and phenotypic studies of two variants of a human mast cell line with a distinct set of mutations in the c-kit proto-oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CRISPR/Cas9-engineering of HMC-1.2 cells renders a human mast cell line with a single D816V-KIT mutation: An improved preclinical model for research on mastocytosis [frontiersin.org]
- 5. Description and Characterization of a Novel Human Mast Cell Line for Scientific Study [mdpi.com]
Addressing Quazolast stability and storage conditions
Welcome to the Technical Support Center for Quazolast. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and storage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not publicly available, based on the general stability of its chemical class (quinolines), it is recommended to store solid this compound in a cool, dry, and dark place.[1][2] Quinolines are generally stable aromatic compounds but can be susceptible to degradation upon prolonged exposure to light and high temperatures.[1][2][3] For long-term storage, maintaining the compound at -20°C is advisable to minimize any potential degradation.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is slightly soluble in water but readily dissolves in most organic solvents. For experimental use, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol. To ensure complete dissolution, gentle warming and vortexing may be applied. It is crucial to use anhydrous solvents to prevent hydrolysis.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively documented. As a general precaution, it is recommended to prepare fresh aqueous solutions for each experiment or to store them for very short periods at 2-8°C. The pH of the aqueous medium can significantly influence the stability of small molecules; therefore, it is advisable to conduct preliminary stability tests in your specific experimental buffer.
Q4: Are there any known incompatibilities of this compound with common lab reagents?
A4: Specific incompatibility data for this compound is not available. However, as a quinoline derivative, it may react with strong oxidizing agents. It is good practice to avoid mixing stock solutions with highly reactive chemicals unless it is a required step in a validated experimental protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | - Supersaturation- Temperature fluctuations- Solvent evaporation | - Gently warm the solution to redissolve the precipitate.- If precipitation persists, prepare a fresh, less concentrated stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent Experimental Results | - Degradation of this compound- Inaccurate concentration of stock solution | - Prepare fresh stock and working solutions before each experiment.- Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Poor Solubility in Aqueous Buffer | - Intrinsic low aqueous solubility of this compound | - Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final working solution (ensure the final solvent concentration is compatible with your experimental system).- Use of a surfactant may be necessary to enhance solubility. |
| Color Change in Solution | - Degradation of the compound, possibly due to light exposure or oxidation. | - Discard the solution.- Prepare fresh solutions and protect them from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the short-term stability of this compound in a specific solvent or buffer.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC-UV method to determine the initial concentration and purity.
-
Storage: Store the remaining solution under the desired storage conditions (e.g., room temperature, 2-8°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the stored solution and analyze them using the same HPLC-UV method.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization will be required.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for quinoline derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically in the range of 220-350 nm for quinoline structures).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations to generate a calibration curve for quantification.
Visualizations
Mast Cell Degranulation Signaling Pathway
This compound is known to be a mast cell stabilizer. The following diagram illustrates the general signaling pathway leading to mast cell degranulation, which this compound is expected to inhibit.
Caption: Mast cell degranulation pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Experimental Results
This workflow provides a logical sequence of steps to troubleshoot inconsistent results when using this compound.
Caption: A workflow for troubleshooting inconsistent experimental outcomes with this compound.
References
Technical Support Center: Quazolast Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and analyzing the degradation products of Quazolast.
FAQs: Understanding this compound and its Stability
Q1: What is this compound and what is its chemical structure?
This compound is a pharmaceutical compound classified as a mast cell stabilizer.[1] Its chemical name is methyl 5-chloro-[1][2]oxazolo[4,5-h]quinoline-2-carboxylate.[3] The molecular formula is C₁₂H₇ClN₂O₃, and it has a molecular weight of 262.65 g/mol .[1] this compound belongs to the quinoline and organochlorine compound families.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its quinoline structure, it is likely susceptible to degradation under various stress conditions. Common degradation pathways for quinoline derivatives include:
-
Hydrolysis: The ester group in this compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Oxidation: The quinoline ring system can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of quinoline compounds, leading to a variety of degradation products.
Q3: What are forced degradation studies and why are they important for this compound?
Forced degradation studies, also known as stress testing, involve subjecting a drug substance like this compound to conditions more severe than accelerated stability testing. These studies are crucial for:
-
Identifying potential degradation products that could form under various environmental conditions.
-
Elucidating the degradation pathways of the molecule.
-
Developing and validating stability-indicating analytical methods that can effectively separate the drug from its degradation products.
Troubleshooting Guide: Common Issues in this compound Degradation Analysis
This guide addresses specific issues that researchers may encounter during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound and degradation peaks in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. Adjust the pH of the aqueous phase to improve the ionization and retention of acidic or basic degradants. |
| Unsuitable HPLC column. | Select a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size to alter selectivity. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Difficulty in identifying unknown degradation products by LC-MS. | Low abundance of the degradant. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) and MS/MS experiments to obtain accurate mass and fragmentation data for structural elucidation. | |
| Low recovery of degradation products during sample preparation. | Inappropriate extraction solvent. | Test a range of solvents with different polarities to find the optimal solvent for extracting the degradation products. |
| Degradation of products during sample preparation. | Minimize exposure to light and heat during sample preparation. Work quickly and store samples at low temperatures. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | 85.2 | 10.5 (DP-H1) | 2.1 (DP-H2) | 14.8 |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | 78.9 | 15.3 (DP-B1) | 3.5 (DP-B2) | 21.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 5.8 (DP-O1) | - | 7.9 |
| Thermal (105°C, 24h) | 98.5 | 0.8 (DP-T1) | - | 1.5 |
| Photolytic (UV 254nm, 24h) | 90.3 | 7.2 (DP-P1) | 1.1 (DP-P2) | 9.7 |
DP-H: Degradation Product - Hydrolysis, DP-B: Degradation Product - Base, DP-O: Degradation Product - Oxidation, DP-T: Degradation Product - Thermal, DP-P: Degradation Product - Photolytic
Visualizations
Caption: Experimental workflow for this compound degradation analysis.
Caption: Hypothetical signaling pathway of this compound as a mast cell stabilizer.
References
Technical Support Center: Strategies to Enhance the In Vivo Efficacy of Quazolast
Welcome to the technical support center for Quazolast, a potent mast cell stabilizer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule drug that functions as a mast cell stabilizer.[1] Its primary mechanism of action is to inhibit the release of histamine and other inflammatory mediators from mast cells, which are key events in allergic and inflammatory responses.[1] It has been shown to be a potent inhibitor of antigen-induced histamine release from rat peritoneal mast cells.[1]
Q2: What is a typical effective oral dose of this compound in preclinical rat models?
A2: In studies using the passive cutaneous anaphylaxis (PCA) model in rats, this compound has been shown to be orally active with an ED50 of 0.5 mg/kg.[1] This indicates that a dose of 0.5 mg/kg administered orally is sufficient to inhibit the allergic reaction by 50%.
Q3: I am observing lower than expected efficacy in my in vivo study after oral administration of this compound. What are the potential reasons?
A3: Lower than expected efficacy can stem from several factors. These include suboptimal formulation leading to poor bioavailability, incorrect dosage, issues with the administration procedure, or rapid metabolism of the compound. Please refer to our troubleshooting guide for a more detailed breakdown of potential causes and solutions.
Q4: Can this compound be combined with other drugs to improve its efficacy?
A4: Yes, combination therapy is a viable strategy. Combining a mast cell stabilizer like this compound with an H1-antihistamine could provide a synergistic or additive effect by targeting both the release of histamine and its action on H1 receptors.[2] While specific in vivo data for this compound combination therapy is limited, studies with other mast cell stabilizers and antihistamines have shown improved outcomes in allergic models.
Q5: What is the recommended vehicle for formulating this compound for oral administration in rats?
A5: While the exact vehicle used in seminal studies on this compound is not always detailed, for poorly water-soluble compounds like this compound, a common approach is to use a suspension in a vehicle such as 0.5% w/v methylcellulose in water. For initial studies, ensuring a homogenous and stable suspension is critical.
Troubleshooting Guide: Poor In Vivo Efficacy of Orally Administered this compound
This guide addresses common issues encountered during in vivo experiments with this compound in rat models.
| Issue | Potential Cause | Troubleshooting Recommendation |
| Low or no detectable plasma concentration of this compound | Poor oral absorption/bioavailability: this compound may have low aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract. | Formulation Optimization: Consider using a formulation designed to enhance the solubility of poorly soluble drugs. This could include using co-solvents (e.g., a small percentage of DMSO or PEG), surfactants, or creating a lipid-based formulation. |
| Rapid first-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. | Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. This will help differentiate between poor absorption and high first-pass metabolism. | |
| High variability in efficacy between animals | Inconsistent dosing: Improper oral gavage technique can lead to variability in the administered dose. | Standardize Administration Protocol: Ensure all personnel are properly trained in oral gavage techniques for rats. Standardize the fasting time before dosing to minimize variability in gastric emptying. |
| Formulation instability: The this compound suspension may not be homogenous, leading to inconsistent dosing. | Formulation Quality Control: Prepare fresh formulations for each experiment and ensure thorough mixing before each administration. | |
| Expected efficacy is not achieved despite detectable plasma levels | Dose is too low: The administered dose may be on the lower end of the dose-response curve. | Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific experimental model. Start with the known ED50 of 0.5 mg/kg and test higher and lower doses. |
| Species-specific differences: While effective in rats, the efficacy of mast cell stabilizers can vary between species. | Model Selection: Ensure that the rat is the appropriate model for your study and that the specific strain is not known to be resistant to mast cell stabilizers. |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol is a standard method for evaluating the in vivo efficacy of mast cell stabilizers like this compound.
Materials:
-
Male Wistar rats (150-200g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA) antigen
-
Evans blue dye
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Saline
-
Anesthetic
Procedure:
-
Sensitization: Inject rats intradermally on their shaved backs with 0.1 mL of anti-DNP IgE antibody at various dilutions. A control site should be injected with saline.
-
Drug Administration: After a 24-hour sensitization period, administer this compound (or vehicle control) orally via gavage.
-
Antigen Challenge: One hour after drug administration, intravenously inject a solution containing DNP-HSA and Evans blue dye.
-
Evaluation: After 30 minutes, euthanize the rats and measure the diameter and intensity of the blue spots on the skin. The inhibition of the reaction is calculated by comparing the drug-treated group to the vehicle-treated group.
Quantitative Data Summary
| Compound | Assay | Species | IC50 / ED50 | Route of Administration | Reference |
| This compound | Inhibition of antigen-induced histamine release | Rat (peritoneal mast cells) | 0.3 µM | In vitro | |
| This compound | Passive Cutaneous Anaphylaxis (PCA) | Rat | 0.1 mg/kg | Intraperitoneal | |
| This compound | Passive Cutaneous Anaphylaxis (PCA) | Rat | 0.5 mg/kg | Oral | |
| Disodium Cromoglycate (DSCG) | Passive Cutaneous Anaphylaxis (PCA) | Rat | 6.0 mg/kg | Intraperitoneal |
Visualizations
Signaling Pathway of Mast Cell Activation
The following diagram illustrates the key signaling events following the cross-linking of IgE receptors (FcεRI) on the surface of mast cells, leading to degranulation and the release of inflammatory mediators. This compound acts to stabilize the mast cell, thereby inhibiting this process.
Caption: FcεRI signaling cascade in mast cells leading to degranulation.
Experimental Workflow for Improving this compound Efficacy
This workflow outlines a logical progression of experiments to troubleshoot and enhance the in vivo efficacy of this compound.
References
Adjusting Quazolast dosage for different in vivo research models
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the in vivo application of Quazolast. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of your preclinical research involving this potent mast cell stabilizer.
Troubleshooting Guide
This section addresses common challenges researchers may encounter when using this compound in in vivo models.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | 1. Suboptimal Dosage: The administered dose may be insufficient to achieve a therapeutic concentration at the target site. 2. Inappropriate Route of Administration: The chosen route (e.g., oral) may result in low bioavailability. 3. Timing of Administration: The drug may not have been administered at the optimal time point relative to the experimental challenge. 4. Model-Specific Insensitivity: The chosen animal model may not be responsive to mast cell stabilization as a therapeutic strategy. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific model and endpoint. 2. Alternative Administration Routes: Consider intraperitoneal (IP) or intravenous (IV) administration for higher bioavailability. For oral administration, formulation optimization may be necessary. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations: Although specific PK data for this compound is limited, consider administering the compound 30-60 minutes prior to the experimental challenge based on typical small molecule absorption profiles. 4. Literature Review and Model Validation: Thoroughly review the literature to ensure that mast cell degranulation is a key pathological feature of your chosen disease model. |
| Unexpected Toxicity or Adverse Events | 1. High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. 3. Off-Target Effects: At higher concentrations, the compound may have unintended pharmacological effects. | 1. Dose Reduction: Lower the administered dose to a level that is efficacious without causing overt toxicity. 2. Vehicle Optimization: Test the vehicle alone to rule out any vehicle-induced toxicity. Consider alternative, well-tolerated vehicles. 3. Careful Observation: Closely monitor animals for any signs of toxicity and record all observations. |
| Variability in Results | 1. Inconsistent Dosing Technique: Variations in the administration procedure can lead to inconsistent drug delivery. 2. Biological Variability: Inherent differences between individual animals can contribute to varied responses. 3. Environmental Factors: Stress and other environmental variables can influence experimental outcomes. | 1. Standardized Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique to minimize variability. 2. Sufficient Sample Size: Use an adequate number of animals per group to account for biological variability and ensure statistical power. 3. Controlled Environment: Maintain a consistent and controlled environment for the animals throughout the study. |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is a good starting dose for this compound in a new in vivo model?
A1: Based on available literature, effective doses of this compound in rats have been reported to be 0.5 mg/kg for oral administration and 0.1 mg/kg for intraperitoneal administration in a passive cutaneous anaphylaxis (PCA) model. For gastric ulcer healing in rats, a specific dose was not mentioned, but the study indicated significant efficacy. For a new model, it is advisable to start with a dose-ranging study around these reported effective doses.
Q2: What is the recommended route of administration for this compound?
A2: Both oral and intraperitoneal routes have been shown to be effective. The choice of administration route will depend on the specific experimental design and the desired pharmacokinetic profile. Intraperitoneal injection generally leads to higher and more rapid peak plasma concentrations compared to oral administration.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound in aqueous solutions may be limited. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC). For intraperitoneal injection, it may be dissolved in a small amount of a suitable organic solvent like DMSO and then diluted with saline or corn oil. It is crucial to first test the solubility and stability of this compound in your chosen vehicle and to administer a consistent formulation to all animals. Always include a vehicle-only control group in your experiments.
Pharmacokinetics
Q4: What is the half-life and bioavailability of this compound?
A4: Currently, there is no publicly available data on the pharmacokinetic parameters of this compound, such as its half-life, bioavailability, Cmax, and Tmax. When designing experiments, it is reasonable to assume a relatively short half-life, typical of many small molecules, and to administer the compound shortly before the expected time of the biological challenge (e.g., 30-60 minutes). For critical studies, it is highly recommended to conduct a pilot pharmacokinetic study to determine these parameters in your specific animal model.
Mechanism of Action
Q5: What is the mechanism of action of this compound?
A5: this compound is a mast cell stabilizer. It inhibits the release of histamine and other inflammatory mediators from mast cells following immunological stimulation. This action is thought to be responsible for its anti-allergic and anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the reported effective doses of this compound in different in vivo models.
| Animal Model | Species | Route of Administration | Effective Dose (ED50) | Indication | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral | 0.5 mg/kg | Allergic Reaction | [1] |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Intraperitoneal | 0.1 mg/kg | Allergic Reaction | [1] |
| Acetic Acid-Induced Gastric Ulcers | Rat | Not Specified | Efficacious | Ulcer Healing |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol is a detailed methodology for inducing a localized allergic reaction to assess the efficacy of mast cell stabilizers like this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound
-
Vehicle (e.g., 0.5% CMC for oral administration)
-
Saline
-
Syringes and needles for intradermal and intravenous injections
Procedure:
-
Sensitization: Anesthetize the rats and shave the dorsal skin. Inject 0.1 mL of anti-DNP IgE antibody solution intradermally at two distinct sites on the back of each rat.
-
Drug Administration: 24 hours after sensitization, administer this compound or the vehicle control to the rats via the desired route (e.g., orally or intraperitoneally).
-
Challenge: 1 hour after drug administration, inject a solution containing 1 mg/mL DNP-HSA and 1% Evans blue dye in saline intravenously via the tail vein.
-
Evaluation: 30 minutes after the challenge, euthanize the rats and dissect the skin at the injection sites.
-
Quantification: Measure the diameter of the blue spots on the underside of the skin. The area of the blue spot is proportional to the extent of the allergic reaction. The percentage inhibition of the PCA reaction by this compound can be calculated by comparing the spot sizes in the treated group to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
References
Improving the detection sensitivity of Quazolast in HPLC analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the detection sensitivity of Quazolast during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is very small or barely detectable. What are the most common initial checks I should perform?
A1: When encountering low sensitivity, begin with the most straightforward checks. First, verify the sample preparation process for any calculation or dilution errors.[1] Ensure the correct injection volume was used and that the autosampler needle is reaching the sample.[1] Confirm that the detector is on and its parameters (e.g., wavelength, gain) are set correctly for this compound.[2][3] Finally, check for obvious system issues like no mobile phase flow or leaks.[1]
Q2: How does the choice of detector impact the sensitivity of this compound analysis?
A2: The detector is a critical factor for sensitivity.
-
UV/Vis Detector: A standard detector, but its sensitivity depends on this compound's molar absorptivity at the chosen wavelength. Optimizing the wavelength to the absorbance maximum is crucial. Using a diode array detector (DAD) or multi-wavelength detector can help in identifying the optimal wavelength.
-
Fluorescence Detector (FLD): If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, an FLD can offer significantly higher sensitivity than a UV detector.
-
Mass Spectrometer (MS): For the highest sensitivity and selectivity, coupling the HPLC to a mass spectrometer (LC-MS or LC-MS/MS) is the preferred method. This is especially useful for detecting trace amounts of this compound in complex matrices like plasma.
Q3: Can my sample preparation method affect detection sensitivity?
A3: Absolutely. An effective sample preparation protocol is vital for improving sensitivity by removing interfering matrix components and concentrating the analyte. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples and can lead to a stronger signal by reducing background noise. For biological samples, protein precipitation is a common first step to remove major interferences.
Q4: How can I increase the signal intensity of my this compound peak without changing the detector?
A4: You can enhance the signal in several ways:
-
Increase Injection Volume: Injecting a larger volume of the sample can increase the peak size, but be cautious of overloading the column, which can lead to peak broadening and distortion.
-
Decrease Column Diameter: Using a column with a smaller internal diameter (ID) reduces the dilution of the sample on the column, resulting in a more concentrated band reaching the detector and thus a taller peak. Halving the column diameter can theoretically increase sensitivity four-fold.
-
Optimize Column Efficiency: Employing columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles (core-shell) increases separation efficiency, leading to narrower, taller peaks and improved sensitivity.
Q5: What role does the mobile phase play in low sensitivity issues?
A5: The mobile phase can significantly impact sensitivity. Using high-purity, HPLC or LC-MS grade solvents is essential to minimize baseline noise. Improperly prepared or contaminated mobile phase can lead to a rising baseline and spurious peaks, which obscure the analyte signal. For UV detection at low wavelengths (<220 nm), using acetonitrile instead of methanol is often recommended due to its lower UV cutoff. Additionally, ensuring the mobile phase is thoroughly degassed prevents the formation of air bubbles that can cause baseline instability and flow rate fluctuations.
Troubleshooting Guide for Low Detection Sensitivity
This guide addresses specific symptoms of poor sensitivity and provides systematic solutions.
Symptom 1: Low Signal-to-Noise Ratio (S/N)
If your this compound peak is present but has a low S/N ratio (as per ICH guidelines, an S/N of ~3 is needed for detection and ~10 for quantification), the issue could be either a weak signal or high baseline noise.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Baseline Noise | 1. Check Mobile Phase: Use fresh, high-purity solvents and additives. Filter aqueous mobile phases. Ensure thorough degassing via sonication or an in-line degasser. 2. Contaminated System: Flush the pump, injector, and detector cell with a strong, appropriate solvent like isopropanol. 3. Detector Issues: Clean the detector flow cell. Check the detector lamp's energy; replace it if it's old or failing. 4. Column Bleed: Ensure the mobile phase pH and temperature are within the column's recommended operating range to minimize stationary phase degradation. |
| Weak Signal Intensity | 1. Suboptimal Detector Settings: Optimize the detection wavelength to match this compound's absorbance maximum. Adjust detector gain or sensitivity settings. 2. Sample Dilution: Re-prepare the sample at a higher concentration or reduce the final reconstitution volume after extraction. 3. Inefficient Chromatography: Switch to a column with a smaller internal diameter or smaller particles to reduce peak broadening. |
Symptom 2: No Peak or Significantly Smaller Peak Than Expected
If the this compound peak is absent or drastically smaller than anticipated, a fundamental system or sample issue is likely.
| Potential Cause | Troubleshooting Steps & Solutions |
| Injection Failure | 1. Check Autosampler: Verify the injection volume and ensure the syringe is drawing and dispensing correctly. Check for air bubbles in the syringe. 2. Blocked Flow Path: Inspect the needle, seat, and sample loop for blockages. |
| System Leaks | 1. Inspect Fittings: Carefully check all fittings from the pump to the detector for any signs of leakage, which can cause a loss of flow and reduced signal. 2. Pump Seals: Worn pump seals can lead to leaks and inconsistent flow rates. Replace if necessary. |
| Analyte Degradation | 1. Sample Stability: Ensure this compound is stable in the sample solvent and under the storage conditions. Prepare samples fresh if degradation is suspected. 2. On-Column Degradation: Check for active sites on the column, especially if it's old. Using a new column or a different stationary phase may help. |
| Incorrect Mobile Phase | 1. Composition Error: Prepare a fresh batch of mobile phase, carefully measuring all components. If using on-line mixing, ensure the pump proportions are accurate. 2. Strong Elution: If the mobile phase is too strong, this compound may elute at or near the void volume, resulting in no discernible peak. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound from Plasma (SPE)
This protocol outlines a general Solid-Phase Extraction (SPE) method to clean up and concentrate this compound from a plasma sample.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Mix 500 µL of plasma with an equal volume of a weak buffer (e.g., 4% phosphoric acid) and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of a suitable organic solvent, such as methanol or acetonitrile. An elution solvent containing a small amount of base (e.g., 2% ammonium hydroxide in methanol) may be necessary if this compound is basic.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the HPLC system.
Protocol 2: Recommended HPLC Method Parameters for High Sensitivity
This protocol provides a starting point for developing a high-sensitivity HPLC method for this compound, adaptable for UV or MS detection.
| Parameter | Recommendation for High Sensitivity |
| Column | C18, Superficially Porous Particles (Core-Shell), 50 mm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Gradient | Start at 5-10% B, increase to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2-3 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min (Adjust for column ID and particle size) |
| Column Temperature | 35 - 40°C |
| Injection Volume | 2 - 5 µL |
| UV Detector Settings | Wavelength: Scan for this compound's λmax. Data Rate: ≥10 Hz. |
| MS Detector Settings | Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Analysis: Selected Ion Monitoring (SIM) for single MS or Multiple Reaction Monitoring (MRM) for MS/MS for maximum sensitivity and selectivity. |
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and experimental design.
Caption: A logical workflow for diagnosing and resolving low sensitivity issues in HPLC analysis.
Caption: A workflow for sample preparation to enhance analyte concentration and remove interferences.
References
Minimizing variability in Quazolast-based experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using Quazolast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule drug that functions as a mast cell stabilizer.[1] Its primary mechanism of action is to inhibit the release of histamine and other inflammatory mediators from mast cells, which are key players in allergic and inflammatory responses.[1][2][3] It has been shown to be a potent inhibitor of antigen-induced histamine release from rat peritoneal mast cells.[1] While the exact molecular mechanism is not fully elucidated, it is believed to act on the cell membrane of mast cells to prevent their degranulation.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in pre-clinical research to study its effects on allergic reactions and inflammation. Common applications include:
-
In vitro assays: Inhibition of histamine release from mast cells.
-
In vivo studies: Evaluation of its efficacy in animal models of passive cutaneous anaphylaxis (PCA) and its gastroprotective effects against gastric damage.
Q3: What are the most common sources of variability in cell-based assays using this compound?
Variability in cell-based assays can arise from several factors:
-
Cell handling and culture conditions: Inconsistent cell seeding density, passage number, and fluctuations in temperature, humidity, and pH can all impact results.
-
Reagent preparation and handling: Improperly dissolved this compound, use of different solvent lots, and incorrect dilutions can lead to inconsistent concentrations.
-
Assay procedure: Variations in incubation times, pipetting techniques, and the choice of endpoint measurement (e.g., ATP-based viability assays vs. direct cell counting) can introduce significant variability.
-
Instrumentation: Uncalibrated or improperly maintained plate readers and liquid handling systems can be a source of error.
Q4: How should I prepare and store this compound for my experiments?
For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, a stock solution of this compound is prepared in a suitable solvent, such as DMSO, at a high concentration. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, an aliquot should be thawed and diluted to the final working concentration in the appropriate cell culture medium or buffer. It is important to ensure that the final concentration of the solvent in the assay does not exceed a level that could affect cell viability or the experimental outcome (typically <0.5%).
Troubleshooting Guide
Issue 1: High variability between replicate wells in my in vitro assay.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette with care, ensuring all tips are dispensing equal volumes. Consider using a reversed pipetting technique. |
| Edge Effects | Avoid using the outer wells of microplates as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. Ensure consistent pipetting technique (e.g., speed, immersion depth). |
| Incomplete this compound Solubilization | Ensure this compound is fully dissolved in the stock solution. Vortex thoroughly before making dilutions. |
Issue 2: My this compound-treated cells show unexpected cytotoxicity.
| Potential Cause | Recommended Solution |
| High Solvent Concentration | Calculate the final solvent (e.g., DMSO) concentration in your assay. If it is too high, adjust the concentration of your stock solution to use a smaller volume. Include a solvent-only control to assess its effect on cell viability. |
| This compound Concentration Too High | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type and assay conditions. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
| Incorrect Endpoint Measurement | Some viability assays, like those measuring ATP levels, can be confounded by drug effects on cellular metabolism. Consider using a direct cell counting method or a dye exclusion assay (e.g., trypan blue) to confirm viability. |
Issue 3: Inconsistent results in my animal studies.
| Potential Cause | Recommended Solution |
| Improper Drug Administration | Ensure consistent route of administration (e.g., intraperitoneal, oral) and accurate dosing based on animal weight. |
| Animal Stress | Acclimatize animals to the experimental conditions and handling procedures to minimize stress, which can affect physiological responses. |
| Biological Variability | Use animals of the same age, sex, and genetic background. Increase the sample size to improve statistical power. |
| Inappropriate Animal Model | Select an animal model that is well-established and relevant to the inflammatory or allergic condition being studied. |
Data Presentation: Sources of Variability in Cell-Based Assays
| Parameter | Source of Variability | Potential Impact on Results | Mitigation Strategy |
| Cell Density | Inconsistent number of cells seeded per well. | Altered cell proliferation rates and drug response. | Use a cell counter for accurate cell density determination and ensure a uniform cell suspension during plating. |
| Passage Number | Using cells with high passage numbers. | Changes in cell morphology, growth rate, and gene expression. | Maintain a consistent and low passage number for all experiments. |
| Incubation Time | Variations in the duration of cell treatment with this compound. | Incomplete or exaggerated drug effects. | Standardize and precisely control all incubation times. |
| Solvent Concentration | Inconsistent final concentration of the solvent (e.g., DMSO). | Solvent-induced cytotoxicity or off-target effects. | Maintain a consistent and low final solvent concentration across all wells. Include a solvent control. |
| Reagent Stability | Degradation of this compound or other reagents over time. | Reduced drug efficacy. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store reagents at the recommended temperature and protect from light if necessary. |
Experimental Protocols
1. In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells
-
Objective: To determine the inhibitory effect of this compound on antigen-induced histamine release from isolated rat peritoneal mast cells.
-
Methodology:
-
Isolate rat peritoneal mast cells by lavage of the peritoneal cavity with an appropriate buffer (e.g., Tyrode's buffer).
-
Purify the mast cells using a density gradient centrifugation method.
-
Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody for a specified period.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the sensitized mast cells with various concentrations of this compound or vehicle control for a defined time.
-
Induce histamine release by challenging the cells with DNP-human serum albumin (HSA) antigen.
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant and measure the histamine content using a fluorometric or ELISA-based method.
-
Calculate the percentage of histamine release inhibition for each this compound concentration.
-
2. In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting IgE-mediated allergic reactions.
-
Methodology:
-
Passively sensitize rats by intradermal injection of anti-DNP IgE antibody into the dorsal skin.
-
After a sensitization period (typically 24-48 hours), administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
After a specified time to allow for drug absorption, challenge the animals by intravenous injection of DNP-HSA antigen mixed with Evans blue dye.
-
After a defined period, euthanize the animals and dissect the skin at the injection sites.
-
Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extravasated dye spectrophotometrically.
-
Calculate the percentage of inhibition of the PCA reaction for the this compound-treated group compared to the control group.
-
Visualizations
Caption: this compound stabilizes the mast cell membrane, inhibiting the signaling cascade that leads to mediator release.
Caption: Key points in the experimental workflow where variability can be introduced and should be controlled.
Caption: A logical approach to identifying and resolving common causes of experimental variability.
References
Dealing with unexpected cellular responses to Quazolast treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with unexpected cellular responses to Quazolast treatment.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is recognized as a mast cell stabilizer.[1] It functions as a potent inhibitor of mediator release, such as histamine, from mast cells following antigen-induced activation.[1] While the precise molecular mechanism is still under investigation, it is believed to modulate cell membrane stability.[1] Related compounds, such as eclazolast, have been shown to act by down-regulating inositol trisphosphate (IP3) levels without affecting calcium influx channels, suggesting a potential pathway for this compound's action.[2]
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What should I do?
A2: Precipitation of small molecule inhibitors is a common issue that can arise from several factors including poor aqueous solubility, high final concentration, or "solvent shock" when diluting a concentrated stock (often in DMSO) into an aqueous medium.[3] To troubleshoot this, you can:
-
Check the stock solution: Ensure your stock solution is fully dissolved. Gentle warming or brief sonication might help. If precipitation persists, consider preparing a fresh, lower-concentration stock.
-
Optimize the dilution method: Pre-warm the cell culture medium to 37°C before adding the compound. Also, try a stepwise dilution of your stock solution in the medium.
-
Assess solubility limits: Perform a solubility test by preparing a series of this compound dilutions in your specific cell culture medium and observing for precipitation after incubation.
-
Consider co-solvents: For particularly challenging compounds, adding a biocompatible surfactant to the cell culture medium can help maintain solubility.
Q3: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity can be due to several factors, not always related to the compound's primary mechanism. Potential causes include:
-
Off-target effects: The inhibitor may be interacting with other cellular targets essential for cell survival.
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
-
Compound degradation or impurity: An impure or degraded compound can exhibit unexpected toxicity. Ensure you are using a high-purity compound from a reputable source and storing it correctly.
Q4: My results with this compound are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results are a frequent challenge in cell culture experiments. Key factors to consider are:
-
Cell culture variability: Ensure you are using cells within a consistent passage number range, at a standardized seeding density, and that they are healthy.
-
Inhibitor preparation: Inaccuracies in pipetting or serial dilutions can lead to significant variability. Preparing a master mix of the inhibitor in the media for each experiment can help ensure consistency.
-
Inhibitor stability: The stability of small molecules in cell culture media can vary. If you suspect your compound is degrading over the course of your experiment, consider refreshing the media with a fresh inhibitor at regular intervals.
-
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor. To mitigate this, avoid using the outer wells for critical experiments or fill them with sterile media or PBS.
Troubleshooting Guides
Guide 1: Unexpected Pro-inflammatory Response Observed
You might encounter an unexpected increase in pro-inflammatory markers in non-mast cell populations when treating with this compound. This could be indicative of an off-target effect or a complex cellular cross-talk.
Experimental Workflow to Investigate Unexpected Pro-inflammatory Response:
Caption: Workflow to troubleshoot an unexpected pro-inflammatory response to this compound.
Data Presentation: Hypothetical Cytokine Profiling Data
| Cytokine | Vehicle Control (pg/mL) | This compound (10 µM) (pg/mL) |
| TNF-α | 15.2 ± 2.1 | 150.8 ± 12.5 |
| IL-6 | 20.5 ± 3.4 | 250.1 ± 21.7 |
| IL-1β | 5.1 ± 0.9 | 80.4 ± 7.8 |
| IL-10 | 35.7 ± 4.2 | 32.1 ± 3.9 |
Experimental Protocol: Cytokine Measurement by ELISA
-
Cell Seeding and Treatment: Seed your cells of interest in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. The following day, treat the cells with this compound at the desired concentrations or a vehicle control.
-
Supernatant Collection: After the desired incubation time (e.g., 24 hours), centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokines you are measuring. This typically involves coating a 96-well plate with a capture antibody, adding your samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve and calculate the concentration of the cytokines in your samples.
Guide 2: Lack of Expected Mast Cell Stabilization
In some instances, you may not observe the anticipated inhibitory effect of this compound on mast cell degranulation.
Experimental Workflow to Troubleshoot Lack of Efficacy:
Caption: Workflow to address the lack of expected mast cell stabilization by this compound.
Data Presentation: Hypothetical Dose-Response of Mast Cell Degranulation
| This compound Concentration (µM) | % Inhibition of Histamine Release |
| 0 (Vehicle) | 0 |
| 0.1 | 15.3 ± 4.1 |
| 1 | 45.8 ± 6.2 |
| 10 | 85.2 ± 5.5 |
| 100 | 88.1 ± 4.9 |
Experimental Protocol: β-Hexosaminidase Release Assay (Mast Cell Degranulation)
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in complete medium.
-
Sensitization: Sensitize the cells overnight with anti-DNP IgE.
-
This compound Treatment: Wash the cells and pre-incubate with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Cellular Activation: Trigger degranulation by adding DNP-HSA.
-
Supernatant and Lysate Collection: After 30-60 minutes, collect the supernatant. Lyse the remaining cells with a detergent solution to measure the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: In a 96-well plate, mix aliquots of the supernatant and cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Data Analysis: Stop the reaction and measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.
Signaling Pathway
Putative Signaling Pathway for this compound in Mast Cells:
Caption: Proposed mechanism of this compound inhibiting mast cell degranulation.
References
Technical Support Center: Optimizing Quazolast in Mast Cell Degranulation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Quazolast in mast cell degranulation assays. Content is structured to address specific experimental challenges, offering detailed protocols, troubleshooting advice, and insights into the mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in mast cells?
A1: this compound is a mast cell stabilizer.[1] Its mechanism is believed to involve the inhibition of phosphodiesterase (PDE), particularly PDE4.[2][3] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the inhibition of mast cell degranulation and the suppression of inflammatory mediator release.[3][4]
Q2: What is a typical pre-incubation time for this compound before stimulating mast cells?
A2: A common starting point for pre-incubation with this compound is 15 to 30 minutes at 37°C before the addition of a stimulus like an anti-IgE antibody or compound 48/80. However, this duration is highly dependent on the cell type and experimental conditions and should be optimized for each specific assay.
Q3: Why is optimizing the pre-incubation time for this compound crucial?
A3: The pre-incubation time allows the inhibitor to enter the cells and engage with its intracellular target. A suboptimal incubation time can lead to inaccurate results:
-
Too short: Insufficient time for this compound to reach its target and exert its inhibitory effect, leading to an underestimation of its potency.
-
Too long: Prolonged incubation, especially in nutrient-poor buffer, can decrease cell viability or responsiveness, potentially leading to lower degranulation signals even in control wells.
Q4: Which assay is recommended for measuring mast cell degranulation inhibited by this compound?
A4: The β-hexosaminidase release assay is a widely used, reliable, and cost-effective colorimetric method for quantifying mast cell degranulation. This enzyme is stored in mast cell granules and released into the supernatant upon degranulation, making it an excellent marker for this process.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound (referred to as Quinotolast Sodium in the source) on mediator release from mast cells.
Table 1: Concentration-Dependent Inhibition of Mediator Release by this compound
| Mediator | Concentration Range | Effect |
| Histamine | 1-100 µg/mL | Concentration-dependent inhibition |
| Leukotriene C4 (LTC4) | 1-100 µg/mL | Concentration-dependent inhibition |
Data sourced from in vitro studies on dispersed human lung cells.
Table 2: IC50 Value for this compound
| Mediator | Cell Type | IC50 Value |
| Peptide Leukotrienes (pLTs) | Mouse Cultured Mast Cells | 0.72 µg/mL |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols & Methodologies
Protocol 1: Optimizing this compound Pre-incubation Time
This experiment is designed to determine the optimal pre-incubation duration for this compound before cell stimulation.
-
Cell Preparation: Culture and sensitize mast cells (e.g., RBL-2H3 or primary cells) with IgE overnight as per standard laboratory protocols.
-
Plating: Wash cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer or StemPro™-34 SFM). Plate the cells in a 96-well plate.
-
Time-Course Pre-incubation:
-
Add a fixed, effective concentration of this compound (e.g., its approximate IC50) to replicate wells at different time points (e.g., 60 min, 45 min, 30 min, 15 min, 5 min, and 0 min) before stimulation.
-
Include vehicle control wells for each time point.
-
-
Stimulation: At time = 0, add the degranulation stimulus (e.g., anti-IgE or compound 48/80) to all wells (except for negative controls) and incubate for the standard stimulation time (typically 20-30 minutes at 37°C).
-
Quantification: Stop the reaction and measure β-hexosaminidase release (as described in Protocol 2).
-
Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal time is the shortest duration that yields the maximum and most consistent inhibition.
Protocol 2: Mast Cell Degranulation (β-Hexosaminidase) Assay
-
Cell Sensitization: Sensitize mast cells overnight with an optimal concentration of IgE.
-
Pre-incubation with this compound:
-
Wash sensitized cells and resuspend in buffer.
-
Add various concentrations of this compound or vehicle control to the appropriate wells of a 96-well plate.
-
Incubate for the optimized pre-incubation time (determined in Protocol 1) at 37°C.
-
-
Cell Challenge: Initiate degranulation by adding the stimulus (e.g., anti-IgE). Incubate for 20-30 minutes at 37°C. Include controls:
-
Negative Control (Spontaneous Release): Cells with buffer only (no stimulus).
-
Positive Control (Maximum Release): Cells lysed with 0.1% Triton X-100.
-
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Enzyme Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 100 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution.
-
Incubate for 90 minutes at 37°C.
-
Add 50 µL of stop solution (0.4 M Glycine, pH 10.7).
-
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal (>10% spontaneous release) | 1. Poor cell viability or over-passaged cells. 2. Mechanical stress during washing/pipetting. 3. Contamination of reagents or cells. 4. Inappropriate buffer composition. | 1. Use fresh, healthy cells within their recommended passage number. 2. Handle cells gently; avoid vigorous pipetting. 3. Use fresh, sterile reagents and test for mycoplasma. 4. Ensure buffer is at the correct pH and temperature. |
| Low Signal / Poor Degranulation in Positive Controls | 1. Ineffective stimulus (allergen or compound). 2. Suboptimal incubation time for stimulation. 3. Degraded substrate (PNAG). 4. Cell line has lost responsiveness. | 1. Titrate the stimulus to determine its optimal concentration. 2. Perform a time-course experiment for the stimulation step (typically 10-45 min). 3. Use a fresh preparation of PNAG substrate. 4. Use a fresh vial of cells or a different positive control like a calcium ionophore. |
| Inconsistent Results / High Well-to-Well Variability | 1. Inconsistent cell numbers per well. 2. Temperature fluctuations across the plate. 3. Edge effects in the 96-well plate. 4. Inaccurate pipetting. | 1. Ensure the cell suspension is homogenous before plating. 2. Ensure uniform incubation temperature. 3. Avoid using the outermost wells of the plate for critical samples. 4. Use calibrated pipettes and proper technique. |
| This compound Shows No Inhibitory Effect | 1. Incorrect concentration (too low). 2. Suboptimal pre-incubation time (too short). 3. Compound degradation. 4. Cell type is resistant to the mechanism. | 1. Perform a dose-response curve to find the effective concentration range. 2. Optimize the pre-incubation time (see Protocol 1). 3. Prepare fresh solutions of this compound from powder. 4. Test on a different mast cell line or primary cell type. |
Visualizations: Workflows and Pathways
References
- 1. Gastroprotective and ulcer healing profile of the mast cell stabilizer this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Enhancing the stability of Quazolast formulations for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Quazolast formulations for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound formulations?
A1: The stability of this compound, a quinoline derivative, can be influenced by several factors, including exposure to light, elevated temperatures, humidity, and oxidative stress.[1][2] The presence of reactive excipients in the formulation can also lead to degradation of the active pharmaceutical ingredient (API).[1]
Q2: What are the common degradation pathways for quinoline-based compounds like this compound?
A2: Quinolines can be susceptible to oxidation, particularly at the electron-rich nitrogen-containing ring.[3] Hydrolysis and photodecomposition are also potential degradation pathways, especially for formulations exposed to moisture and light.[1]
Q3: How can I prevent the oxidation of this compound in my formulation?
A3: To minimize oxidation, consider incorporating antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation. Additionally, packaging the formulation under an inert gas like nitrogen can help prevent oxidative degradation.
Q4: What role does pH play in the stability of liquid this compound formulations?
A4: The pH of a solution can significantly impact the stability of a drug. For quinoline derivatives, extreme pH values can catalyze hydrolysis. It is crucial to determine the optimal pH for this compound stability and use buffers (e.g., citrate, phosphate) to maintain it.
Q5: Are there any specific packaging recommendations for long-term storage of this compound formulations?
A5: Yes, appropriate packaging is critical. For light-sensitive compounds like this compound, amber-colored vials or containers that block UV light are recommended. For moisture-sensitive formulations, packaging with desiccants is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the formulation (e.g., yellowing) | Oxidation or photodegradation of this compound. | 1. Analyze the degraded sample using HPLC with a photodiode array (PDA) detector to identify degradation products. 2. Incorporate an antioxidant into the formulation. 3. Protect the formulation from light by using amber-colored containers. |
| Precipitation in liquid formulations | Change in pH leading to decreased solubility, or chemical degradation forming insoluble products. | 1. Measure the pH of the formulation and adjust if it has deviated from the optimal range. 2. Re-evaluate the solubility of this compound at the storage temperature. 3. Analyze the precipitate to determine its composition. |
| Loss of potency (decrease in this compound concentration) | Chemical degradation via hydrolysis, oxidation, or photolysis. | 1. Conduct forced degradation studies to identify the primary degradation pathway. 2. Based on the pathway, implement mitigation strategies (e.g., add antioxidants for oxidation, control moisture for hydrolysis). 3. Re-evaluate the formulation composition and storage conditions. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products. | 1. Use a mass spectrometer (MS) coupled with HPLC to identify the mass of the new peaks and elucidate their structures. 2. Compare the retention times with those from forced degradation studies to identify the degradation pathway. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for two different this compound formulations under accelerated storage conditions.
Table 1: Stability of this compound Formulation A (Aqueous Solution) at 40°C / 75% RH
| Time (Months) | Appearance | pH | Assay (% of Initial) | Total Degradants (%) |
| 0 | Clear, colorless solution | 6.5 | 100.0 | < 0.1 |
| 1 | Clear, colorless solution | 6.4 | 98.5 | 0.8 |
| 3 | Faintly yellow solution | 6.2 | 95.2 | 2.5 |
| 6 | Yellow solution | 5.9 | 90.1 | 5.8 |
Table 2: Stability of this compound Formulation B (Lyophilized Powder) at 40°C / 75% RH
| Time (Months) | Appearance | Reconstitution Time (s) | Assay (% of Initial) | Total Degradants (%) |
| 0 | White, crystalline powder | 15 | 100.0 | < 0.1 |
| 1 | White, crystalline powder | 16 | 99.8 | 0.1 |
| 3 | White, crystalline powder | 18 | 99.5 | 0.3 |
| 6 | White, crystalline powder | 20 | 99.1 | 0.6 |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To assess the stability of this compound formulations under accelerated conditions to predict long-term shelf life.
Methodology:
-
Prepare at least three batches of the this compound formulation.
-
Package the formulation in the proposed container-closure system.
-
Place the samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Appearance (visual inspection)
-
pH (for liquid formulations)
-
Assay of this compound (using a validated stability-indicating HPLC method)
-
Degradation products (quantified as a percentage of the total peak area)
-
Protocol 2: Photostability Study
Objective: To evaluate the impact of light on the stability of the this compound formulation.
Methodology:
-
Expose the this compound formulation to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet (UV) energy.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
After the exposure period, analyze both the exposed and control samples for appearance, assay, and degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a typical long-term stability study.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to Mast Cell Stabilization: Quazolast vs. Disodium Cromoglycate (DSCG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mast cell stabilizing properties of Quazolast and Disodium Cromoglycate (DSCG), two compounds pivotal in the management of allergic and inflammatory conditions. By examining their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, this document serves as a comprehensive resource for researchers in immunology and drug development.
Executive Summary
Mast cell degranulation is a critical event in the inflammatory cascade, releasing a host of mediators such as histamine and leukotrienes. Both this compound and Disodium Cromoglycate (DSCG) are mast cell stabilizers, yet they exhibit significant differences in their potency and mechanisms of action. This compound, a more recent entrant, demonstrates substantially higher potency in both in vitro and in vivo models compared to the benchmark compound, DSCG. Notably, this compound also exhibits oral activity, a significant advantage in therapeutic applications. This guide delves into the experimental data that substantiates these differences, providing detailed methodologies and visual representations of the underlying biological pathways.
Quantitative Performance Comparison
The following tables summarize the quantitative data from preclinical studies, highlighting the superior potency of a potent this compound analog, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester, over DSCG.
Table 1: In Vitro Inhibition of Histamine Release from Rat Peritoneal Mast Cells
| Compound | IC50 (µM) |
| 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester (this compound Analog) | 0.3 |
| Disodium Cromoglycate (DSCG) | 3.0 |
IC50: The concentration of the drug that inhibits 50% of the maximal histamine release.
Table 2: In Vivo Inhibition of Passive Cutaneous Anaphylaxis (PCA) in Rats
| Compound | ED50 (mg/kg, intraperitoneal) | ED50 (mg/kg, oral) |
| 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester (this compound Analog) | 0.1 | 0.5 |
| Disodium Cromoglycate (DSCG) | 6.0 | Not Orally Active |
ED50: The dose of the drug that produces 50% of its maximal effect.
Mechanisms of Action and Signaling Pathways
The differential efficacy of this compound and DSCG can be attributed to their distinct molecular mechanisms.
Disodium Cromoglycate (DSCG): Inhibition of Calcium Influx
DSCG is widely understood to stabilize mast cells by inhibiting the influx of extracellular calcium (Ca²⁺) that is essential for degranulation.[1] Following the cross-linking of IgE receptors (FcεRI) on the mast cell surface by an antigen, a signaling cascade is initiated that leads to the opening of calcium channels. DSCG is believed to interfere with this process, thereby preventing the rise in intracellular calcium required for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.
This compound: Phosphodiesterase (PDE) Inhibition and cAMP Modulation
This compound is believed to exert its mast cell stabilizing effect through the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4, which are key enzymes in the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately inhibit mast cell degranulation. This inhibition is achieved, in part, by reducing the influx of calcium.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to compare this compound and DSCG.
In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells
This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells following an allergic stimulus.
1. Isolation of Rat Peritoneal Mast Cells:
-
Male Wistar rats are euthanized, and the peritoneal cavity is lavaged with 10 mL of ice-cold RPMI medium.
-
The peritoneal fluid is collected and centrifuged to pellet the cells.
-
The cell pellet is resuspended, and mast cells are purified by density gradient centrifugation.
2. Sensitization of Mast Cells:
-
Purified mast cells are incubated with a specific IgE antibody (e.g., anti-dinitrophenyl IgE) for a defined period (e.g., 2 hours at 37°C) to allow the IgE to bind to the FcεRI receptors on the mast cell surface.
3. Compound Incubation:
-
The sensitized mast cells are washed to remove unbound IgE and then pre-incubated with various concentrations of this compound, DSCG, or a vehicle control for 15-30 minutes at 37°C.
4. Antigen Challenge and Histamine Quantification:
-
The mast cells are then challenged with the corresponding antigen (e.g., dinitrophenyl-human serum albumin) to trigger degranulation.
-
The reaction is stopped, and the cells are separated from the supernatant by centrifugation.
-
The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is measured using a spectrofluorometric assay involving o-phthaldialdehyde.
-
The percentage of histamine release is calculated, and the IC50 value for each compound is determined.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model in Rats
The PCA model is a widely used in vivo assay to evaluate the efficacy of anti-allergic compounds in a living organism.
1. Passive Sensitization:
-
Male Wistar rats are passively sensitized by an intradermal injection of a specific IgE antibody (e.g., anti-ovalbumin IgE) into a shaved area of their dorsal skin. This creates a localized area of skin with mast cells armed with the specific IgE.
2. Compound Administration:
-
After a latent period of 24-48 hours to allow for IgE binding, the rats are administered either this compound, DSCG, or a vehicle control. The administration can be intraperitoneal or oral to assess different routes of bioavailability.
3. Antigen Challenge and Measurement of Vascular Permeability:
-
A defined time after compound administration (e.g., 30-60 minutes), the rats are challenged with an intravenous injection of the specific antigen (e.g., ovalbumin) mixed with a vascular permeability marker, such as Evans blue dye.
-
The antigen cross-links the IgE on the skin mast cells, causing degranulation and the release of mediators that increase vascular permeability.
-
The Evans blue dye extravasates into the dermal tissue at the site of the reaction, creating a blue spot.
4. Quantification of the Anaphylactic Reaction:
-
After a set time (e.g., 30 minutes), the animals are euthanized, and the area of the blue spot on the underside of the skin is measured.
-
The amount of extravasated dye can also be quantified by excising the skin site, extracting the dye with a solvent (e.g., formamide), and measuring its absorbance with a spectrophotometer.
-
The ED50 for each compound is then calculated based on the dose-dependent inhibition of the dye extravasation.
Conclusion
The experimental data clearly indicates that this compound and its analogs are significantly more potent mast cell stabilizers than DSCG. The in vitro and in vivo studies demonstrate a 10-fold and up to 60-fold greater potency, respectively. Furthermore, the oral bioavailability of this compound represents a major therapeutic advantage over DSCG, which is not orally active. The distinct mechanisms of action, with this compound acting as a phosphodiesterase inhibitor and DSCG as a calcium influx blocker, provide different avenues for therapeutic intervention in mast cell-mediated diseases. This comparative guide provides the foundational data and experimental context for researchers to further explore the therapeutic potential of these compounds and to design novel mast cell stabilizers with improved pharmacological profiles.
References
- 1. PDE3 Inhibition Reduces Epithelial Mast Cell Numbers in Allergic Airway Inflammation and Attenuates Degranulation of Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE3 Inhibition Reduces Epithelial Mast Cell Numbers in Allergic Airway Inflammation and Attenuates Degranulation of Basophils and Mast Cells [frontiersin.org]
- 3. PDE3 Inhibition Reduces Epithelial Mast Cell Numbers in Allergic Airway Inflammation and Attenuates Degranulation of Basophils and Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quazolast and Nedocromil in Allergic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two mast cell stabilizing agents, Quazolast and Nedocromil, in the context of allergic models. While direct head-to-head comparative studies are limited in publicly available literature, this document synthesizes existing experimental data to offer an objective overview of their respective performances.
Executive Summary
Both this compound and Nedocromil demonstrate efficacy in mitigating allergic responses primarily through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. Nedocromil is a well-established compound with extensive data on its effects on both early and late-phase allergic reactions, as well as its inhibitory action on eosinophil activity. This compound, also known as Quinotolast, has shown potent mast cell stabilizing properties in preclinical models. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows to facilitate a comprehensive comparison.
Data Presentation
The following tables summarize the quantitative data available for this compound and Nedocromil from various in vitro and in vivo studies. It is important to note that the data for each compound are derived from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibition of Mast Cell Degranulation
| Compound | Assay | Cell Type | Stimulus | IC50 / Inhibition |
| This compound (Quinotolast) | Histamine, LTC4 & PGD2 Release | Dispersed Human Lung Cells | Anti-IgE | Concentration-dependent inhibition (1-100 µg/mL) |
| pLTs Release | Mouse Cultured Mast Cells | - | IC50: 0.72 µg/mL | |
| Nedocromil | Histamine Release | Human Lung Mast Cells | Anti-IgE | Significant inhibition at 100 µM |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Inhibitory effect observed |
Table 2: In Vivo Efficacy in Allergic Models
| Compound | Animal Model | Assay | Route of Administration | ED50 / Effect |
| This compound (Quinotolast) | Rat | Passive Cutaneous Anaphylaxis (PCA) | Intraperitoneal | ED50: 0.1 mg/kg |
| Rat | Passive Cutaneous Anaphylaxis (PCA) | Oral | ED50: 0.5 mg/kg | |
| Nedocromil | Guinea Pig | Allergen-induced Early Phase Bronchoconstriction | Inhalation | Inhibition observed |
| Guinea Pig | Allergen-induced Late Phase Bronchoconstriction | Inhalation | Inhibition observed[1][2] | |
| Allergic Sheep | Allergen-induced Early and Late Bronchial Responses | Inhalation | Protection against both phases observed[3] |
Table 3: Effects on Eosinophils
| Compound | Assay | Cell Type | Stimulus | IC50 / Effect |
| Nedocromil | Eosinophil Chemotaxis | Human Eosinophils | PAF | IC50: ~10⁻⁶ M[4] |
| Eosinophil Chemotaxis | Human Eosinophils | LTB4 | IC50: ~10⁻⁷ M[4] | |
| Eosinophil Infiltration | Guinea Pig Airways | Allergen Challenge | Inhibition of eosinophil accumulation |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
Objective: To determine the inhibitory effect of a compound on the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells following immunological stimulation.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells (e.g., bone marrow-derived mast cells) are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-DNP IgE.
-
Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of the test compound (this compound or Nedocromil) or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Mast cell degranulation is induced by adding DNP-HSA (antigen).
-
Quantification of Mediator Release:
-
The supernatant is collected after incubation.
-
Histamine release is quantified using an enzyme immunoassay (EIA) or a fluorometric assay.
-
β-hexosaminidase release is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) as a substrate.
-
-
Data Analysis: The percentage of inhibition of mediator release is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
Objective: To assess the in vivo efficacy of a compound in inhibiting IgE-mediated mast cell degranulation in the skin.
Methodology:
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE into the dorsal skin or ear.
-
Treatment: After a sensitization period (e.g., 24-48 hours), animals are treated with the test compound (this compound or Nedocromil) or vehicle control via the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Challenge: After a specified time following treatment, the animals are challenged intravenously with DNP-HSA antigen mixed with Evans blue dye.
-
Evaluation of Vascular Permeability: The Evans blue dye extravasates at the site of the allergic reaction due to increased vascular permeability. After a set time, the animals are euthanized, and the area of blueing on the skin is measured.
-
Quantification: The dye is extracted from the skin tissue using formamide, and the absorbance is measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition of the PCA reaction is calculated for each treatment group compared to the vehicle control group. The ED50 value is determined from the dose-response curve.
Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of a compound on the migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative selection techniques.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
Assay Setup:
-
A chemoattractant (e.g., PAF, LTB4, eotaxin) is placed in the lower wells of the chamber.
-
Isolated eosinophils, pre-incubated with the test compound (Nedocromil) or vehicle, are added to the upper wells.
-
-
Incubation: The chamber is incubated to allow for eosinophil migration through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of eosinophils that have migrated to the lower side of the membrane is quantified by microscopy after staining.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: Mast Cell Activation and Inhibition Pathway.
Caption: Passive Cutaneous Anaphylaxis (PCA) Experimental Workflow.
References
- 1. Nedocromil sodium blocks the early and late phases of allergen challenge in a guinea pig model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nedocromil sodium on early and late phase responses to allergen challenge in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary report on the effect of nedocromil sodium on antigen-induced early and late reactions in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of the efficacy of different mast cell stabilizers including Quazolast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the efficacy of several key mast cell stabilizers: Quazolast, Cromolyn Sodium, Nedocromil, and Ketotifen. The information is compiled from a range of preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Mechanism of Action Overview
Mast cell stabilizers exert their therapeutic effects by preventing the degranulation of mast cells, a critical event in the allergic inflammatory cascade. Upon activation by an allergen binding to IgE on the cell surface, mast cells release a host of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[1][2][3] These mediators are responsible for the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis.[1][2]
The primary mechanism for traditional mast cell stabilizers like Cromolyn Sodium and Nedocromil involves the inhibition of calcium influx into the mast cell, a necessary step for degranulation. While the precise molecular targets are not fully elucidated, this action stabilizes the mast cell membrane. Nedocromil has also been shown to inhibit the activation and mediator release from a variety of other inflammatory cells, including eosinophils, neutrophils, and macrophages.
Ketotifen exhibits a dual mechanism of action. It not only stabilizes mast cells, preventing the release of inflammatory mediators, but also acts as a potent H1-receptor antagonist, directly blocking the effects of histamine that has already been released.
This compound is a potent, orally active mast cell stabilizer. Preclinical studies indicate that it is a powerful inhibitor of histamine release from mast cells.
Comparative Efficacy Data
The following table summarizes key quantitative data on the efficacy of these mast cell stabilizers from various in vitro and in vivo studies. Direct meta-analyses comparing all four compounds are limited; therefore, data is compiled from individual studies to provide a comparative perspective.
| Mast Cell Stabilizer | Assay/Model | Efficacy Metric | Result | Citation |
| This compound | Rat Peritoneal Mast Cells (in vitro) | IC50 (Histamine Release) | 0.3 µM | |
| Passive Cutaneous Anaphylaxis (PCA) in rats (in vivo) | ED50 (intraperitoneal) | 0.1 mg/kg | ||
| Passive Cutaneous Anaphylaxis (PCA) in rats (in vivo) | ED50 (oral) | 0.5 mg/kg | ||
| Cromolyn Sodium (DSCG) | Rat Peritoneal Mast Cells (in vitro) | Inhibition of Histamine Release | 10-100 µM | |
| Passive Cutaneous Anaphylaxis (PCA) in rats (in vivo) | Inhibition | 10 mg/kg | ||
| Nedocromil Sodium | Mast cells from lung, tonsil, and adenoid tissue (in vitro) | Inhibition of Histamine Release | Effective at 1 mM | |
| Ketotifen | Passively induced skin allergy (in vivo) | Inhibition | 6 times stronger than cromolyn | |
| Allergic airway obstruction (in vivo) | Inhibition | 50 times stronger than cromolyn |
Signaling Pathways in Mast Cell Degranulation
The diagram below illustrates the general signaling cascade leading to mast cell degranulation and highlights the points of intervention for different classes of mast cell stabilizers.
Experimental Protocols
The evaluation of mast cell stabilizer efficacy relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro: Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells (RMC)
This assay quantifies the ability of a compound to prevent the release of histamine from mast cells following an allergic challenge.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer). The cells are then purified by density gradient centrifugation.
-
Sensitization: The isolated mast cells are passively sensitized by incubation with IgE antibodies specific to an antigen (e.g., ovalbumin) for a defined period (e.g., 2 hours) at 37°C.
-
Drug Incubation: The sensitized mast cells are washed and then pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a short duration (e.g., 15 minutes) at 37°C.
-
Antigen Challenge: The cells are then challenged with the specific antigen (e.g., ovalbumin) to induce degranulation.
-
Histamine Quantification: After a set incubation time, the reaction is stopped, and the cells are separated from the supernatant by centrifugation. The amount of histamine released into the supernatant is measured, typically by a fluorometric assay.
-
Data Analysis: The percentage inhibition of histamine release is calculated for each drug concentration relative to the control. The IC50 value, the concentration of the drug that causes 50% inhibition of histamine release, is then determined.
In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is a widely used in vivo assay to assess the anti-allergic activity of a compound by measuring its ability to inhibit an IgE-mediated inflammatory response in the skin.
Methodology:
-
Passive Sensitization: Rats are passively sensitized by intradermal injections of anti-DNP (dinitrophenyl) IgE antibody into the dorsal skin.
-
Drug Administration: After a specific period to allow for sensitization (e.g., 24-48 hours), the test compound (e.g., this compound) is administered to the animals, typically via intraperitoneal injection or oral gavage, at various doses. A control group receives the vehicle.
-
Antigen Challenge: A defined time after drug administration, the animals are challenged by an intravenous injection of the antigen (DNP-HSA, dinitrophenyl-human serum albumin) mixed with a dye, such as Evans blue.
-
Evaluation of Response: The antigen-IgE reaction on the surface of dermal mast cells causes degranulation and a subsequent increase in vascular permeability. This leads to the extravasation of the Evans blue dye at the site of the skin reaction.
-
Quantification: After a set time, the animals are euthanized, and the area of the blue spot on the skin is measured. The amount of dye that has extravasated into the tissue can also be quantified by extracting it from the skin sample and measuring its absorbance.
-
Data Analysis: The inhibitory effect of the drug is expressed as the percentage reduction in the dye leakage compared to the control group. The ED50, the dose of the drug that causes a 50% reduction in the allergic response, is then calculated.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vivo evaluation of a mast cell stabilizer using the Passive Cutaneous Anaphylaxis (PCA) model.
Conclusion
This guide provides a comparative overview of the efficacy and mechanisms of action of this compound, Cromolyn Sodium, Nedocromil, and Ketotifen. This compound demonstrates high potency in preclinical models. Ketotifen offers a dual-action approach by combining mast cell stabilization with H1-receptor antagonism. Cromolyn Sodium and Nedocromil remain important topical treatments. The provided experimental protocols and diagrams offer a framework for understanding the evaluation of these compounds. Further head-to-head clinical trials would be beneficial for a more definitive comparison of their therapeutic efficacy in various allergic conditions.
References
Comparative Analysis of Off-Target Effects: Quazolast and Other Mast Cell Stabilizers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the off-target effects of Quazolast and other prominent mast cell stabilizers. This document is intended to be a resource for understanding the broader pharmacological profiles of these agents, supported by available experimental data and detailed methodologies.
Executive Summary
Mast cell stabilizers are a cornerstone in the management of allergic and inflammatory conditions, primarily by inhibiting the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators. While their on-target efficacy is well-established, a comprehensive understanding of their off-target effects is crucial for predicting potential side effects and identifying new therapeutic applications. This guide focuses on a comparative analysis of this compound and other key mast cell stabilizers: Cromolyn Sodium, Nedocromil, Pemirolast, and Lodoxamide.
A thorough review of available scientific literature reveals a significant gap in the publicly accessible data regarding the specific off-target profile of this compound. Preclinical safety pharmacology data, such as broad receptor binding, kinase inhibition, or ion channel screening panels, for this compound could not be identified. In contrast, more extensive, albeit still incomplete, information is available for other mast cell stabilizers, primarily derived from their known clinical side effects and some in vitro studies on other inflammatory cells.
This guide presents the available data in a structured format to facilitate comparison, details the experimental protocols used to assess mast cell stabilization and potential off-target effects, and utilizes diagrams to visualize key pathways and workflows. The absence of specific off-target data for this compound is a notable limitation, and this analysis will focus on the known profiles of its comparators while highlighting the need for further research into the broader pharmacology of this compound.
Data Presentation: Comparative Off-Target Profile
The following table summarizes the known off-target and ancillary pharmacological effects of the selected mast cell stabilizers. It is important to note that the term "off-target" in this context refers to effects beyond the primary stabilization of mast cells. Much of the data is qualitative and derived from observed clinical effects or in vitro studies on cell types other than mast cells.
| Stabilizer | Reported Off-Target or Ancillary Effects | Potential Clinical Manifestations/Implications | Supporting Evidence |
| This compound | No specific off-target binding or enzymatic inhibition data available in the public domain. | Unknown | N/A |
| Cromolyn Sodium | - Inhibition of inflammatory effector cells (e.g., eosinophils).[1] - May affect reflex-induced asthma and bronchial hyperreactivity.[1] - In vitro enhancement of T-cell responsiveness and increased IL-2 receptor expression on T-cells.[2] | - Broader anti-inflammatory effects beyond mast cell stabilization. - Potential for immunomodulatory effects. | In vitro and in vivo studies. |
| Nedocromil | - Inhibition of activation and mediator release from a variety of inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets.[3][4] - Inhibition of ozone-induced IL-8 release from human bronchial epithelial cells. - Blocks chemotaxis of neutrophils. | - Broad anti-inflammatory activity. - Potential therapeutic utility in inflammatory conditions not solely driven by mast cells. | In vitro and in vivo studies. |
| Pemirolast | - Inhibition of leukotriene C4 (LTC4) and granule protein release from human eosinophils. - Broad inhibitory effects on various inflammatory mediators, enzymes, and hormones have been suggested. | - May be beneficial in controlling allergic diseases by inhibiting eosinophil activation. | In vitro studies. |
| Lodoxamide | - Dual stabilizing action on both mast cells and eosinophils. - Agonist of GPR35. | - Effective in controlling a range of allergic responses. - The clinical relevance of GPR35 agonism is under investigation. | In vitro and in vivo studies. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the activity of mast cell stabilizers and to assess their potential off-target effects.
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This in vitro assay is a primary method for quantifying the stabilizing effect of a compound on mast cells.
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cells.
-
Sensitization: RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
Compound Incubation: The sensitized cells are pre-incubated with various concentrations of the test compound (e.g., this compound or other stabilizers) for a defined period.
-
Degranulation Induction: Degranulation is triggered by challenging the cells with the antigen, DNP-human serum albumin (HSA). A positive control (e.g., ionomycin) and a negative control (vehicle) are included.
-
Quantification of Degranulation: The supernatant is collected, and the activity of the released granular enzyme β-hexosaminidase is measured. This is achieved by incubating the supernatant with a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The resulting color change is quantified spectrophotometrically at 405 nm.
-
Data Analysis: The percentage of degranulation inhibition by the test compound is calculated relative to the control wells.
Receptor Binding Assay
This assay is used to determine if a compound binds to specific G-protein coupled receptors (GPCRs), ion channels, or transporters. A broad panel of these assays (e.g., a CEREP Safety Screen) can identify potential off-target interactions.
-
Assay Principle: A competitive binding assay is typically used, where the test compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.
-
Procedure:
-
Cell membranes expressing the target receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher affinity for the off-target receptor.
Kinase Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of various protein kinases, which are common off-targets for small molecule drugs.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The amount of ADP produced is proportional to the kinase activity.
-
Procedure (Example using ADP-Glo™ Kinase Assay):
-
The test compound is incubated with the kinase and its specific substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: The luminescence is measured, and the percentage of kinase inhibition by the test compound is calculated. IC50 values are determined from dose-response curves.
Ion Channel Patch-Clamp Assay
The patch-clamp technique is the gold standard for investigating the effects of a compound on ion channel function.
-
Principle: This electrophysiological technique allows for the measurement of ionic currents flowing through individual channels in the cell membrane.
-
Procedure (Whole-cell configuration):
-
A glass micropipette with a very small tip is brought into contact with the membrane of a single cell expressing the ion channel of interest.
-
A tight seal is formed, and the membrane patch is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is recorded in response to voltage steps or the application of ligands.
-
The test compound is applied to the cell, and any changes in the ionic current are measured.
-
-
Data Analysis: The effect of the compound on various parameters of ion channel function, such as current amplitude, activation, and inactivation kinetics, is analyzed to determine if it acts as a blocker or modulator.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing enzymes, which is a common cause of drug-drug interactions.
-
Principle: The assay measures the metabolism of a specific probe substrate by a particular CYP isozyme in the presence and absence of the test compound.
-
Procedure:
-
The test compound is incubated with human liver microsomes (which contain a mixture of CYP enzymes) or a specific recombinant CYP isozyme, along with a probe substrate for that isozyme.
-
The reaction is initiated by the addition of NADPH, a necessary cofactor.
-
After incubation, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The IC50 value, representing the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is calculated.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key pathways and experimental workflows relevant to the analysis of mast cell stabilizers.
Caption: IgE-mediated mast cell degranulation pathway and points of inhibition.
Caption: Experimental workflow for identifying off-target effects of a compound.
Caption: Relationship between on-target and off-target pharmacological effects.
Conclusion
This comparative guide highlights the current state of knowledge regarding the off-target effects of this compound and other mast cell stabilizers. While the primary mechanism of these drugs is well-understood, a comprehensive off-target profile is essential for a complete safety and efficacy assessment. The available data suggests that mast cell stabilizers like Nedocromil, Pemirolast, and Lodoxamide may exert broader anti-inflammatory and immunomodulatory effects by interacting with other cell types, such as eosinophils.
The most significant finding of this review is the lack of publicly available, quantitative off-target screening data for this compound. This represents a critical knowledge gap that hinders a direct and detailed comparison with other stabilizers. To fully understand the therapeutic potential and safety profile of this compound, further preclinical studies, including broad in vitro safety pharmacology screening, are warranted.
For researchers and drug development professionals, this guide underscores the importance of early and comprehensive off-target profiling in the drug development pipeline. Such data not only helps in de-risking candidates but can also unveil novel therapeutic opportunities. It is recommended that future research efforts focus on generating and publishing comprehensive preclinical safety and pharmacology data for all mast cell stabilizers to enable more robust comparative analyses and inform clinical practice.
References
- 1. Cromolyn sodium in the treatment of asthma: coming of age in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral cromolyn in food allergy: in vivo and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Basic research on nedocromil sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Benchmarking Quazolast: A Comparative Analysis of Potency Against Novel Mast Cell Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of Quazolast, a known mast cell stabilizer, against a new generation of mast cell inhibitors targeting critical signaling pathways. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' therapeutic potential.
Mast cells are pivotal in the inflammatory cascade of allergic and certain inflammatory diseases. Their stabilization and the inhibition of their degranulation are key therapeutic strategies. This report details the comparative potency of this compound against novel inhibitors of Spleen Tyrosine Kinase (Syk), Bruton's Tyrosine Kinase (BTK), and the Mas-related G protein-coupled receptor X2 (MRGPRX2), as well as c-KIT inhibitors.
Comparative Potency of Mast Cell Inhibitors
The following table summarizes the in vitro potency of this compound and selected novel mast cell inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to block 50% of a specific biological activity, such as mast cell degranulation. A lower IC50 value denotes higher potency.
| Compound Class | Compound | Target | Assay | IC50 |
| Traditional Mast Cell Stabilizer | This compound | Mast Cell Membrane (putative) | Antigen-Induced Histamine Release (rat peritoneal mast cells) | 0.3 µM |
| Syk Inhibitor | LAS189386 | Spleen Tyrosine Kinase (Syk) | LAD2 Cell Degranulation | 56 nM |
| BTK Inhibitor | Ibrutinib | Bruton's Tyrosine Kinase (BTK) | IgE-mediated Basophil Activation | 40 nM |
| BTK Inhibitor | Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | IgE-mediated Basophil Activation | 150 nM |
| c-KIT Inhibitor | Barzolvolimab | Receptor Tyrosine Kinase KIT | Not specified for degranulation | N/A |
| MRGPRX2 Antagonist | Exemplified Compound | MRGPRX2 | β-hexosaminidase release (LAD2 cells) | <100 nM |
Experimental Protocols
The following is a representative protocol for an in vitro mast cell degranulation assay used to determine the potency of inhibitory compounds.
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a reliable marker for degranulation.
1. Cell Culture and Sensitization:
-
Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) under appropriate conditions.
-
For IgE-dependent stimulation, sensitize the cells by incubation with anti-DNP IgE overnight.
2. Cell Preparation:
-
Wash the sensitized cells with a suitable buffer (e.g., Tyrode's buffer or HEPES buffer) to remove excess IgE.
-
Resuspend the cells in the same buffer at a determined concentration.
3. Compound Incubation:
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of the test inhibitor (e.g., this compound, Syk inhibitor) to the wells. Include a vehicle control (no inhibitor).
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
4. Mast Cell Stimulation:
-
Induce degranulation by adding a stimulating agent. For IgE-dependent activation, use an antigen like DNP-HSA. For IgE-independent activation through MRGPRX2, use an agonist like Compound 48/80.
-
Include a positive control for maximal degranulation (e.g., Triton X-100 to lyse the cells) and a negative control for spontaneous release (buffer only).
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
5. Sample Collection and Enzyme Reaction:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Transfer the supernatant to a new 96-well plate containing the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate at 37°C for a sufficient time (e.g., 60-90 minutes) to allow for the enzymatic reaction to produce a colored product.
6. Data Acquisition and Analysis:
-
Stop the reaction by adding a stop solution (e.g., carbonate or glycine buffer).
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Calculate the percentage of β-hexosaminidase release for each concentration of the inhibitor relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the key signaling pathways in mast cell activation and the points of intervention for different classes of inhibitors.
Caption: IgE-Mediated Mast Cell Activation Pathway and Inhibitor Targets.
Caption: Non-IgE (MRGPRX2) Mediated Mast Cell Activation Pathway.
Caption: General Workflow for Mast Cell Degranulation Assay.
Pioneering Synergistic Anti-Inflammatory Strategies: A Comparative Analysis of Quazolast and Other Compounds
A comprehensive guide for researchers and drug development professionals on the potential synergistic effects of the mast cell stabilizer Quazolast with other anti-inflammatory agents. This report provides a comparative analysis based on the broader class of mast cell stabilizers, experimental data on related compounds, and detailed protocols for assessing synergistic anti-inflammatory activity.
Due to a lack of specific published data on the synergistic effects of this compound, this guide explores the potential for synergy by examining the interactions of mast cell stabilizers as a class with other key anti-inflammatory drug categories. Mast cell stabilizers, like this compound, are known to inhibit the release of histamine and other inflammatory mediators.[1][2][3] Combining these agents with drugs that target different inflammatory pathways could lead to enhanced therapeutic efficacy and potentially reduced side effects.
This guide presents a comparative framework for assessing such potential synergies, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of key pathways and workflows to aid in the design of future studies.
Comparative Analysis of Potential Synergistic Combinations
The following table summarizes the potential synergistic effects of mast cell stabilizers with other classes of anti-inflammatory drugs. The data is extrapolated from studies on various mast cell stabilizers and their interactions with other compounds.
| Drug Class Combination | Potential Type of Synergy | Potential Therapeutic Outcome | Supporting Rationale |
| Mast Cell Stabilizer + Corticosteroid | Synergistic/Additive | Enhanced anti-inflammatory effect in allergic diseases and asthma.[1] | Mast cell stabilizers reduce mediator release, while corticosteroids inhibit the synthesis of multiple pro-inflammatory cytokines and enzymes.[4] |
| Mast Cell Stabilizer + Antihistamine | Synergistic/Additive | More effective and rapid relief from allergic symptoms like itching and redness. | Mast cell stabilizers prevent histamine release, while antihistamines block the action of already released histamine on H1 receptors. |
| Mast Cell Stabilizer + NSAID (e.g., Ibuprofen) | Potential for Synergy | Reduced inflammation and pain, potentially allowing for lower doses of NSAIDs and reduced gastrointestinal side effects. | Some NSAIDs can inhibit histamine release from mast cells. Combining this with the primary action of a mast cell stabilizer could lead to a greater reduction in inflammatory mediators. |
Experimental Protocols for Assessing Synergy
To empirically determine the synergistic effects of this compound with other anti-inflammatory compounds, a combination of in vitro and in vivo experimental models is recommended.
In Vitro Synergy Assessment: Inhibition of Pro-Inflammatory Mediators in Macrophages
This protocol assesses the ability of test compounds, alone and in combination, to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound, the other anti-inflammatory compound, and their combinations for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Quantification of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA kits and the Griess reagent, respectively.
-
Data Analysis: Calculate the percentage inhibition of each mediator for each treatment. Synergy is determined using methods such as the Combination Index (CI) calculation, where CI < 1 indicates synergy.
In Vivo Synergy Assessment: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of compounds by measuring the reduction of acute inflammation in a rat's paw.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), this compound alone, the other anti-inflammatory compound alone, and the combination of this compound and the other compound at various doses.
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control. Isobolographic analysis can be used to determine if the combination has a synergistic, additive, or antagonistic effect.
Visualizing Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of mast cell degranulation and points of therapeutic intervention.
Caption: Workflow for the carrageenan-induced paw edema model to assess synergy.
This guide provides a foundational framework for investigating the synergistic potential of this compound with other anti-inflammatory compounds. While direct evidence is currently lacking, the exploration of combinations within the broader class of mast cell stabilizers suggests promising avenues for future research. The provided experimental protocols and visual aids are intended to facilitate the design and execution of studies that can generate the necessary data to validate these potential synergies, ultimately leading to the development of more effective anti-inflammatory therapies.
References
Safety Operating Guide
Proper Disposal of Quazolast: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. For Quazolast, a quinoline derivative, the absence of specific manufacturer or regulatory disposal guidelines necessitates a conservative approach, treating it as hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Logistical Information
Prior to handling this compound for disposal, it is crucial to adhere to standard laboratory safety protocols. This includes the mandatory use of appropriate Personal Protective Equipment (PPE). All personnel involved in the disposal process must be trained on the potential hazards and the procedures outlined below.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE. However, the following are considered the minimum requirements when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: All materials contaminated with this compound, such as unused product, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its IUPAC name, "methyl 5-chloro-[1]oxazolo[4,5-h]quinoline-2-carboxylate," should be clearly written.
-
Indicate any known hazard characteristics (e.g., "Toxic," "Handle with Care").
-
The date when waste was first added to the container (accumulation start date) must be recorded.
Storage
Proper storage of hazardous waste minimizes the risk of spills and exposure.
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located away from general laboratory traffic and sources of ignition.
-
Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
Disposal
The final disposal of this compound waste must be handled by a certified professional service.
-
Engage a licensed hazardous waste disposal contractor for the collection, transportation, and ultimate disposal of the waste.
-
Provide the contractor with a detailed inventory of the waste, including the chemical name and quantity.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are addressed systematically.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
